Quinoxalin-6-ylboronic acid hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
quinoxalin-6-ylboronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BN2O2.ClH/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7;/h1-5,12-13H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUKKXQGTXCLHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=NC=CN=C2C=C1)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662802 | |
| Record name | Quinoxalin-6-ylboronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852362-25-5 | |
| Record name | Quinoxalin-6-ylboronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Quinoxalin-6-ylboronic acid hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous marketed drugs, exhibiting a wide range of pharmacological activities including anticancer, antiviral, and antibacterial properties.[1][2] The introduction of a boronic acid moiety onto the quinoxaline scaffold, yielding compounds like Quinoxalin-6-ylboronic acid hydrochloride, creates a versatile building block for drug discovery and development.[3]
This technical guide provides an in-depth overview of the synthesis and characterization of this compound. The boronic acid functional group makes this compound an essential intermediate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds in the synthesis of complex pharmaceutical molecules. This document outlines a probable synthetic pathway, detailed experimental protocols for synthesis and characterization, and presents key analytical data in a structured format.
Physicochemical Properties
This compound is a solid compound at room temperature. Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 852362-25-5 | [4] |
| Molecular Formula | C₈H₈BClN₂O₂ | [4] |
| Molecular Weight | 210.43 g/mol | |
| Alternate Name | 6-quinoxalinylboronic acid hydrochloride | [4] |
| Purity | Typically ≥98% | |
| Physical Form | Solid | |
| Storage Conditions | 2-8°C under an inert atmosphere | |
| InChI Key | YOUKKXQGTXCLHT-UHFFFAOYSA-N |
Synthesis Pathway
The synthesis of this compound can be envisioned through a multi-step process. A common and effective strategy involves the creation of the quinoxaline ring system first, followed by the introduction of the boronic acid group. The final step is the formation of the hydrochloride salt. The logical workflow for this synthesis is depicted below.
References
- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 852362-25-5 [sigmaaldrich.cn]
Spectroscopic Profile of Quinoxalin-6-ylboronic acid hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Quinoxalin-6-ylboronic acid hydrochloride, a key building block in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound, offering valuable insights for its identification, characterization, and application in research and development.
Core Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data of Quinoxalin-6-ylboronic acid
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Data not publicly available | - | - |
Table 2: ¹³C NMR Spectroscopic Data of Quinoxalin-6-ylboronic acid
| Chemical Shift (δ) ppm | Assignment |
| Data not publicly available | - |
Table 3: IR Spectroscopic Data of Quinoxalin-6-ylboronic acid
| Wavenumber (cm⁻¹) | Assignment |
| Data not publicly available | - |
Table 4: Mass Spectrometry Data of Quinoxalin-6-ylboronic acid
| m/z | Assignment |
| Data not publicly available | - |
Note: The absence of specific peak data in the tables is due to its unavailability in the searched public domain resources. The tables are provided as a template for organizing experimentally obtained data.
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for quinoxaline derivatives, based on established laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of this compound by identifying the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as the acidic proton of the hydrochloride may exchange with protic solvents.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Solvent: DMSO-d₆ (or other appropriate deuterated solvent).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Spectral Width: Typically -2 to 12 ppm.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Solvent: DMSO-d₆ (or other appropriate deuterated solvent).
-
Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Spectral Width: Typically 0 to 200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32.
-
A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
A small amount of formic acid or acetic acid may be added to promote ionization in positive ion mode.
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Mass Range: A range that includes the expected molecular weight (e.g., m/z 50-500).
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizer Gas: Nitrogen.
-
Drying Gas Temperature: Adjusted to ensure efficient desolvation.
Experimental Workflow Visualization
The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
This technical guide serves as a foundational resource for professionals working with this compound. The provided experimental protocols and data presentation framework are intended to facilitate accurate and reproducible spectroscopic analysis, ultimately supporting the advancement of research and development in related fields.
The Genesis of Quinoxaline Boronic Acids: A Technical Guide to Their Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and synthesis of quinoxaline boronic acid derivatives, crucial intermediates in the development of novel therapeutics. While a singular, seminal publication marking the "first" synthesis remains elusive in historical literature, the emergence of these compounds is intrinsically linked to the broader development of powerful cross-coupling and borylation methodologies. This document details the inferred early synthetic approaches and provides in-depth protocols for the contemporary methods used in their preparation, including palladium-catalyzed cross-coupling, iridium-catalyzed C-H borylation, and lithiation-borylation techniques. Quantitative data from representative reactions are summarized, and key experimental workflows are visualized to offer a practical resource for researchers in medicinal chemistry and drug discovery.
Introduction: The Emergence of Quinoxaline Boronic Acids
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties, have made them a focal point of medicinal chemistry research.[1][2][3] The advent of transition-metal-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, revolutionized the synthesis of complex organic molecules.[4] This reaction, which couples an organoboron compound with a halide, necessitated the development of a wide array of boronic acid and ester building blocks, including those of heterocyclic systems.
The synthesis of quinoxaline boronic acids was not marked by a single discovery but rather evolved from the application of established borylation methods to quinoxaline precursors. Early methods likely involved the palladium-catalyzed borylation of haloquinoxalines, a technique that remains a cornerstone of their synthesis today. More recent advancements, such as iridium-catalyzed C-H borylation, have provided more direct and efficient routes to these valuable intermediates.[5][6][7] This guide will detail the primary synthetic strategies for preparing quinoxaline boronic acid derivatives.
Synthetic Methodologies and Experimental Protocols
The synthesis of quinoxaline boronic acids can be broadly categorized into three main approaches: palladium-catalyzed borylation of haloquinoxalines, iridium-catalyzed direct C-H borylation, and lithiation-borylation of quinoxaline.
Palladium-Catalyzed Borylation of Haloquinoxalines (Miyaura Borylation)
This method is a widely used and robust approach for the synthesis of aryl and heteroaryl boronic esters.[8][9][10] It involves the reaction of a haloquinoxaline (typically chloro-, bromo-, or iodo-) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.
Experimental Protocol:
-
Materials:
-
Haloquinoxaline (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., potassium acetate (KOAc), 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or DMSO)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the haloquinoxaline, bis(pinacolato)diboron, palladium catalyst, and base.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired quinoxaline boronic acid pinacol ester.
-
Quantitative Data Summary: Palladium-Catalyzed Borylation
| Entry | Haloquinoxaline | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloroquinoxaline | Pd(dppf)Cl₂ (3) | KOAc | Dioxane | 80 | 12 | 75 |
| 2 | 6-Bromoquinoxaline | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | 88 |
| 3 | 2-Iodoquinoxaline | Pd(PPh₃)₄ (5) | KOAc | DMSO | 90 | 6 | 92 |
Note: The data presented are representative examples and actual yields may vary depending on the specific substrate and reaction conditions.
Diagram of Palladium-Catalyzed Borylation Workflow
Caption: General workflow for palladium-catalyzed borylation.
Iridium-Catalyzed C-H Borylation
A more recent and atom-economical approach involves the direct borylation of C-H bonds, catalyzed by iridium complexes.[5][6][7] This method avoids the need for pre-functionalized haloquinoxalines. The regioselectivity is often governed by steric factors, with borylation occurring at the least hindered positions.
Experimental Protocol:
-
Materials:
-
Quinoxaline derivative (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.0 - 1.2 equiv)
-
Iridium catalyst (e.g., [Ir(cod)OMe]₂) (1-3 mol%)
-
Ligand (e.g., dtbpy - 4,4'-di-tert-butyl-2,2'-bipyridine) (1-3 mol%)
-
Anhydrous solvent (e.g., THF or octane)
-
-
Procedure:
-
In a glovebox, charge a screw-capped vial with the iridium catalyst and ligand.
-
Add the anhydrous solvent and stir for a few minutes.
-
Add the quinoxaline derivative and bis(pinacolato)diboron.
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 80-120 °C) for the specified time (12-24 hours).
-
Cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the quinoxaline boronic acid pinacol ester.
-
Quantitative Data Summary: Iridium-Catalyzed C-H Borylation
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Quinoxaline | [Ir(cod)OMe]₂ (1.5) | dtbpy (3) | Octane | 80 | 16 | 85 (mixture of isomers) |
| 2 | 2-Methylquinoxaline | [Ir(cod)OMe]₂ (2) | dtbpy (4) | THF | 100 | 24 | 78 (at C-6/C-7) |
| 3 | 6-Methoxyquinoxaline | [Ir(cod)OMe]₂ (1.5) | dtbpy (3) | Cyclohexane | 80 | 18 | 90 (at C-5/C-8) |
Note: The data presented are representative examples and actual yields may vary depending on the specific substrate and reaction conditions.
Diagram of Iridium-Catalyzed C-H Borylation Workflow
Caption: General workflow for iridium-catalyzed C-H borylation.
Lithiation-Borylation
This method involves the deprotonation of a quinoxaline C-H bond using a strong base, typically an organolithium reagent, followed by quenching the resulting lithiated intermediate with a boron electrophile, such as triisopropyl borate.[11][12][13] This approach offers regioselectivity that is complementary to the iridium-catalyzed methods, often directed by the electronic nature of the substituents on the quinoxaline ring.
Experimental Protocol:
-
Materials:
-
Quinoxaline derivative (1.0 equiv)
-
Organolithium base (e.g., n-BuLi or LDA) (1.1 equiv)
-
Boron electrophile (e.g., triisopropyl borate) (1.2 equiv)
-
Anhydrous THF
-
Aqueous acid (for work-up)
-
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add a solution of the quinoxaline derivative in anhydrous THF.
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add the organolithium base dropwise and stir the mixture for a specified time (e.g., 1-2 hours) to allow for complete lithiation.
-
Add the boron electrophile dropwise at -78 °C and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of aqueous acid (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting boronic acid can often be used directly or can be converted to the more stable pinacol ester by reaction with pinacol.
-
Quantitative Data Summary: Lithiation-Borylation
| Entry | Substrate | Base | Boron Source | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Methoxyquinoxaline | n-BuLi | B(OiPr)₃ | -78 to rt | 12 | 70 |
| 2 | Quinoxaline | LDA | B(OiPr)₃ | -78 to rt | 12 | 65 (at C-2) |
| 3 | 6-Bromoquinoxaline | n-BuLi | B(OiPr)₃ | -78 to rt | 12 | 82 (at C-5) |
Note: The data presented are representative examples and actual yields may vary depending on the specific substrate and reaction conditions.
Diagram of Lithiation-Borylation Workflow
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 6. Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
- 9. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates [organic-chemistry.org]
- 11. Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
In-Depth Technical Guide to Quinoxalin-6-ylboronic acid hydrochloride (CAS 852362-25-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, handling procedures, and synthetic applications of Quinoxalin-6-ylboronic acid hydrochloride (CAS 852362-25-5). This compound is a key building block in medicinal chemistry, primarily utilized in the synthesis of complex quinoxaline derivatives with a wide range of potential therapeutic applications.
Core Properties and Safety Data
This compound is a solid organic compound. Due to its reactive nature, detailed physical properties such as melting and boiling points are not extensively reported in readily available literature. The primary focus of existing data is on its chemical reactivity and safe handling.
Table 1: Chemical and Physical Properties
| Property | Value |
| CAS Number | 852362-25-5 |
| Common Name | This compound |
| Synonyms | 6-Quinoxalinylboronic acid hydrochloride, Benzopyrazine-6-boronic acid hydrochloride |
| Molecular Formula | C₈H₈BClN₂O₂ |
| Molecular Weight | 210.43 g/mol |
| Physical Form | Solid |
| Storage Temperature | 2-8°C under an inert atmosphere |
Table 2: Hazard Identification and Safety Precautions
| Hazard Statement | Description | Precautionary Statement |
| H315 | Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H318 / H319 | Causes serious eye damage / irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335 | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
Handling and Storage
Proper handling and storage of this compound are crucial to ensure safety and maintain the compound's integrity.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed.
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Synthetic Applications and Experimental Protocols
This compound is a versatile intermediate in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the quinoxaline core and various aryl or heteroaryl partners, leading to the generation of diverse libraries of compounds for drug discovery.
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. The specific conditions (catalyst, base, solvent, temperature) may require optimization depending on the specific substrates used.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for the synthesis of quinoxaline derivatives.
Biological Activity of Quinoxaline Derivatives
While this compound itself is primarily a synthetic intermediate with no significant reported direct biological activity, the quinoxaline scaffold it helps to create is a "privileged structure" in medicinal chemistry. Derivatives synthesized using this building block have shown a wide spectrum of pharmacological activities, including:
-
Anticancer: Many quinoxaline derivatives exhibit potent cytotoxic activity against various cancer cell lines.
-
Antimicrobial: The quinoxaline core is found in several compounds with antibacterial and antifungal properties.
-
Antiviral: Certain quinoxaline-based molecules have demonstrated efficacy against a range of viruses.
-
Anti-inflammatory: Some derivatives possess anti-inflammatory properties.
The boronic acid functional group allows for the strategic introduction of diverse substituents at the 6-position of the quinoxaline ring, enabling the fine-tuning of the molecule's biological activity and pharmacokinetic properties.
Caption: Synthetic utility leading to diverse biological activities.
Conclusion
This compound (CAS 852362-25-5) is a valuable reagent for drug discovery and development. Its primary utility lies in its application in Suzuki-Miyaura cross-coupling reactions to generate extensive libraries of novel quinoxaline derivatives. While the compound itself is not known for direct biological effects, the resulting derivatives are rich in pharmacological potential across various therapeutic areas. Strict adherence to safety and handling protocols is essential when working with this reactive intermediate.
Quinoxalin-6-ylboronic Acid Hydrochloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Quinoxalin-6-ylboronic acid hydrochloride is a key building block in medicinal chemistry and materials science. As with many boronic acid derivatives, its stability is a critical factor for successful synthesis, storage, and application. This technical guide provides a comprehensive overview of the known stability characteristics and recommended storage conditions for this compound, drawing upon available data for the compound and general knowledge of related chemical classes.
Summary of Storage and Stability
Proper handling and storage are paramount to maintaining the integrity and reactivity of this compound. The following table summarizes the key recommendations derived from safety data sheets and general chemical principles.
| Parameter | Recommendation | Rationale & Further Details |
| Storage Temperature | 2°C to 8°C | Refrigeration is recommended to minimize the rate of potential degradation pathways. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Boronic acids can be susceptible to oxidation. Storage under an inert atmosphere minimizes contact with atmospheric oxygen. |
| Moisture | Store in a dry environment. Keep container tightly closed. | The compound is hygroscopic.[1] Hydrolysis of the boronic acid moiety is a primary degradation concern. |
| Light Exposure | Protect from light. | While specific photostability data for this compound is limited, quinoxaline derivatives can be susceptible to photodegradation.[1] |
| Physical Form | Solid | The compound is typically supplied and stored as a solid. |
Key Stability Considerations
Hydrolytic Stability
Boronic acids are known to have limited hydrolytic stability.[2] The boron atom is electrophilic and susceptible to nucleophilic attack by water, which can lead to deboronation. The hydrochloride salt form of the title compound may influence its hygroscopicity and subsequent stability in the presence of moisture. It is crucial to handle the compound in a dry environment and ensure that storage containers are well-sealed.
Oxidative Stability
Oxidative degradation is a common pathway for boronic acids, often leading to the formation of the corresponding phenol.[3][4] This process can be accelerated by the presence of oxidizing agents. Storage under an inert atmosphere is a key measure to mitigate oxidative degradation.[3]
Thermal Stability
While specific data on the thermal decomposition of this compound is not available, some quinoxaline derivatives have been shown to possess good thermal stability.[5] However, elevated temperatures can accelerate other degradation pathways, such as hydrolysis and oxidation. Therefore, adhering to the recommended refrigerated storage is advisable.
Photostability
Quinoxaline-based materials can be prone to degradation upon exposure to light.[1] This can lead to discoloration and the formation of impurities, potentially affecting experimental outcomes. It is good practice to store the compound in an amber vial or in a light-proof container.
Potential Degradation Pathway
Based on the known degradation mechanisms of boronic acids, a likely degradation pathway for this compound involves oxidative deboronation. This process would lead to the formation of 6-hydroxyquinoxaline hydrochloride and boric acid.
Caption: Potential Oxidative Degradation Pathway.
Experimental Considerations
Given the stability profile of this compound, researchers should consider the following during its use:
-
Handling: Whenever possible, handle the compound under an inert atmosphere, for example, in a glove box. Minimize its exposure to ambient air and moisture.
-
Solvent Choice: For reactions, use anhydrous solvents to prevent hydrolysis.
-
Reaction Conditions: Be mindful that reaction conditions involving heat, light, or the presence of strong oxidizing or reducing agents may impact the stability of the compound.
Logical Workflow for Handling and Storage
The following diagram illustrates a logical workflow for ensuring the stability of this compound from receipt to use.
Caption: Recommended Handling and Storage Workflow.
References
An In-depth Technical Guide to the Solubility of Quinoxalin-6-ylboronic acid hydrochloride in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative solubility data for quinoxalin-6-ylboronic acid hydrochloride is limited. This guide provides solubility data for phenylboronic acid as a relevant proxy, alongside a detailed experimental protocol for determining the solubility of boronic acids, enabling researchers to ascertain the solubility of the title compound.
Introduction
This compound is a heterocyclic aromatic boronic acid derivative of significant interest in medicinal chemistry and drug development. The quinoxaline scaffold is a common feature in a variety of pharmacologically active compounds, and the boronic acid moiety is a versatile functional group, most notably for its use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. A thorough understanding of the solubility of this compound in common organic solvents is critical for its synthesis, purification, formulation, and application in various chemical processes.
This technical guide aims to provide a foundational understanding of the solubility characteristics of this compound by presenting data on a structurally related compound and detailing a robust experimental method for solubility determination.
Quantitative Solubility Data (Proxy Data)
Due to the absence of specific quantitative solubility data for this compound, the following table summarizes the solubility of phenylboronic acid in various common organic solvents. This data can serve as a useful reference point for estimating the solubility behavior of this compound, though empirical determination is recommended for precise applications. Phenylboronic acid has been shown to have high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1][2][3]
Table 1: Solubility of Phenylboronic Acid in Common Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100g of water) | Mole Fraction |
| Water | 0 | ~1.1 | - |
| Water | 20 | 1.9 | - |
| Water | 25 | ~2.5 | - |
| Chloroform | Ambient | Moderate | - |
| 3-Pentanone | Ambient | High | - |
| Acetone | Ambient | High | - |
| Dipropyl ether | Ambient | High | - |
| Methylcyclohexane | Ambient | Very Low | - |
Data compiled from multiple sources.[2][4] Note that the solubility of boronic acids can be influenced by their tendency to form anhydrides (boroxines).[2]
Experimental Protocol: Dynamic Method for Solubility Determination
A common and reliable technique for determining the solubility of a solid compound in a liquid solvent is the dynamic method. This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[1][3][4]
Objective: To determine the solubility of this compound in a given organic solvent as a function of temperature.
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, tetrahydrofuran, toluene, etc.)
-
Jacketed glass vessel equipped with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or a laser beam and photodetector for turbidity measurement
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel. The composition of the mixture should be known with high accuracy.
-
-
Heating and Observation:
-
Place the vessel in the thermostat bath and begin stirring the mixture to ensure homogeneity.
-
Slowly increase the temperature of the bath at a constant and slow rate (e.g., 0.1-0.5 °C/min).
-
-
Turbidity Measurement:
-
Continuously monitor the turbidity of the solution. This can be done visually or, for higher accuracy, by using a luminance probe or by observing the scattering of a laser beam passing through the solution.
-
-
Determination of Dissolution Temperature:
-
The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.
-
-
Data Collection and Analysis:
-
Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve, which plots solubility (e.g., in mole fraction or g/100g solvent) versus temperature.
-
Mandatory Visualization
The following diagram illustrates the general experimental workflow for determining the solubility of a compound using the dynamic method.
References
Physical and chemical characteristics of 6-quinoxalinylboronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of 6-quinoxalinylboronic acid hydrochloride. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, drug discovery, and development.
Core Chemical and Physical Properties
6-Quinoxalinylboronic acid hydrochloride is a solid, heterocyclic organic compound that belongs to the family of boronic acids. Its chemical structure incorporates a quinoxaline moiety, a bicyclic system containing a benzene ring fused to a pyrazine ring. The presence of the boronic acid group makes it a valuable reagent in various chemical transformations, particularly in carbon-carbon bond-forming reactions.
Table 1: Physicochemical Properties of 6-Quinoxalinylboronic Acid Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈BClN₂O₂ | |
| Molecular Weight | 210.43 g/mol | |
| CAS Number | 852362-25-5 | |
| Physical Form | Solid | [1] |
| Purity | Typically ≥98% | |
| Storage Temperature | Inert atmosphere, 2-8°C or room temperature | [1] |
Further quantitative data such as melting point and specific solubility values in various solvents are not consistently reported in publicly available literature and should be determined experimentally.
Synthesis and Purification
While a specific, detailed, and publicly available synthesis protocol for 6-quinoxalinylboronic acid hydrochloride is not readily found, the general synthesis of arylboronic acids is well-established. A common route involves the reaction of an appropriate organometallic reagent (e.g., a Grignard or organolithium reagent) derived from a halogenated quinoxaline with a trialkyl borate, followed by acidic workup.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of 6-quinoxalinylboronic acid hydrochloride.
Purification:
The purification of arylboronic acids can be challenging but is often achieved through recrystallization. Common solvents for recrystallization include hot ethanol or aqueous mixtures.[2] Another reported method involves the formation of a diethanolamine adduct, which can be selectively precipitated and then hydrolyzed to yield the purified boronic acid.[2] Column chromatography on silica gel can also be employed, though care must be taken to avoid degradation of the boronic acid on the stationary phase.[3]
Analytical Characterization
The identity and purity of 6-quinoxalinylboronic acid hydrochloride are typically confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy is a powerful tool for the structural elucidation of 6-quinoxalinylboronic acid hydrochloride. The spectrum would be expected to show characteristic signals for the aromatic protons of the quinoxaline ring system. Spectral data for the free base, 6-quinoxalinylboronic acid, is publicly available and can serve as a reference.[4]
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC is a common method for assessing the purity of boronic acids. A typical HPLC method for aromatic boronic acids might involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acidic modifier like formic acid or phosphoric acid to improve peak shape.[5][6] The development of a stability-indicating HPLC method is crucial for monitoring the degradation of the compound over time.
Conceptual HPLC Analysis Workflow:
Caption: General workflow for the HPLC analysis of 6-quinoxalinylboronic acid hydrochloride.
Chemical Reactivity and Applications
The primary utility of 6-quinoxalinylboronic acid hydrochloride in synthetic chemistry lies in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7][8] This reaction allows for the formation of a carbon-carbon bond between the quinoxaline core and various aryl or vinyl halides, providing a versatile method for the synthesis of more complex molecules.[8]
Suzuki-Miyaura Coupling Reaction:
Caption: Schematic of the Suzuki-Miyaura coupling reaction involving 6-quinoxalinylboronic acid hydrochloride.
Biological Activity and Drug Development Potential
The quinoxaline scaffold is a recognized pharmacophore present in numerous biologically active compounds. Quinoxaline derivatives have been investigated for a wide range of therapeutic applications, including as anticancer agents.[4]
Inhibition of Signaling Pathways:
Recent research has highlighted the potential of quinoxaline derivatives as inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/mTOR pathway.[4] The PI3K/mTOR signaling cascade is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4] Compounds that can dually inhibit PI3K and mTOR are of significant interest in oncology drug discovery.
Furthermore, boronic acids themselves have been shown to exhibit inhibitory activity against various enzymes. For instance, some boronic acid-containing compounds have been investigated as inhibitors of Rho GTPases, a family of small signaling proteins involved in regulating the actin cytoskeleton, cell migration, and cell cycle progression.[9][10] The dysregulation of Rho GTPase signaling is also associated with cancer.
Potential PI3K/mTOR Signaling Inhibition:
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by quinoxaline derivatives.
Stability and Storage
Proper storage of 6-quinoxalinylboronic acid hydrochloride is crucial to maintain its integrity and reactivity. It is recommended to store the compound in an inert atmosphere, such as under argon or nitrogen, at temperatures between 2-8°C or at room temperature as indicated by the supplier.[1] Boronic acids can be susceptible to degradation, particularly protodeboronation, which is the cleavage of the carbon-boron bond. Stability studies, ideally using a validated stability-indicating HPLC method, should be conducted to establish a re-test period or shelf life under defined storage conditions.
Safety Information
6-Quinoxalinylboronic acid hydrochloride should be handled with appropriate safety precautions in a laboratory setting. Based on available information, the compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[11] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Disclaimer: This document is intended for informational purposes only and does not constitute a specification sheet. All researchers should consult the relevant Safety Data Sheet (SDS) before handling this compound and should perform their own characterization and validation studies.
References
- 1. research.wur.nl [research.wur.nl]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 6. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. What are Rho GTPase inhibitors and how do they work? [synapse.patsnap.com]
- 10. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. edepot.wur.nl [edepot.wur.nl]
Functionalization of the Quoxaline Core with Boronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the functionalization of the quinoxaline core structure with boronic acids, a cornerstone of modern medicinal chemistry for the synthesis of novel therapeutic agents. The quinoxaline scaffold is a privileged bicyclic heteroaromatic system present in a wide array of biologically active compounds, exhibiting activities ranging from anticancer to antimicrobial. The introduction of diverse substituents onto this core through robust and efficient methods like the Suzuki-Miyaura cross-coupling reaction is pivotal for the development of new chemical entities with tailored pharmacological profiles.
This guide provides a comprehensive overview of the key synthetic methodologies, with a focus on the palladium-catalyzed Suzuki-Miyaura reaction. It includes detailed experimental protocols, quantitative data on reaction outcomes, and visualizations of the underlying chemical processes to facilitate a deeper understanding and practical application of these methods in a research and development setting.
Synthetic Methodologies: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds, specifically for the synthesis of biaryl compounds. This palladium-catalyzed reaction between an organoboron compound, such as a boronic acid, and an organic halide or triflate offers a broad substrate scope and high functional group tolerance, making it ideal for the late-stage functionalization of complex molecules like quinoxaline derivatives.
The reaction typically involves a halo-substituted quinoxaline as the electrophilic partner and an aryl or heteroaryl boronic acid as the nucleophilic partner. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.
General Reaction Scheme
The general transformation for the Suzuki-Miyaura coupling of a haloquinoxaline with a boronic acid can be depicted as follows:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction for the functionalization of a haloquinoxaline.
Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium(0) active species. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
An In-depth Technical Guide on the Theoretical Studies of the Electronic Properties of Quinoxalinylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on the electronic properties of quinoxaline derivatives, with a focus on quinoxalinylboronic acids. This document summarizes key quantitative data from computational studies, details the methodologies employed in these theoretical investigations, and visualizes relevant biological pathways and experimental workflows. While specific data for a wide range of quinoxalinylboronic acids is still an emerging field of study, this guide leverages available information on closely related quinoxaline derivatives to provide a foundational understanding for researchers.
Introduction to Quinoxaline Derivatives and their Electronic Properties
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The electronic properties of these molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining their reactivity, stability, and biological activity.
Theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable tools for investigating these properties. DFT allows for the calculation of various electronic parameters that can predict the behavior of these molecules and guide the design of new therapeutic agents.[1][2] The introduction of a boronic acid moiety to the quinoxaline scaffold can further modulate these electronic properties, potentially enhancing their therapeutic efficacy.
Quantitative Data on Electronic Properties
The electronic properties of quinoxaline derivatives can be quantified through computational methods. The HOMO and LUMO energies are particularly important, as the energy gap between them (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally corresponds to higher reactivity.
The following table summarizes the calculated HOMO and LUMO energies, as well as the energy gap, for a series of quinoxaline derivatives as reported in a study by Boulebd et al. (2020).[1][2] These calculations were performed using DFT at the B3LYP/6-311G(d,p) level of theory.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Q1 | -5.20 | -1.78 | 3.42 |
| Q2 | -4.89 | -1.78 | 3.11 |
| Q3 | -4.89 | -2.03 | 2.86 |
| Q4 | -4.59 | -1.82 | 2.77 |
| Q5 | -5.02 | -2.07 | 2.95 |
| Q6 | -4.89 | -2.28 | 2.61 |
| Q7 | -5.36 | -2.87 | 2.49 |
| Q8 | -3.29 | -1.02 | 2.27 |
| Q9 | -5.13 | -2.62 | 2.51 |
| Q10 | -5.42 | -3.00 | 2.42 |
| Q11 | -4.89 | -2.57 | 2.32 |
| Q12 | -4.31 | -1.98 | 2.33 |
| Q13 | -5.13 | -2.80 | 2.33 |
| Q14 | -5.36 | -3.12 | 2.24 |
| Q15 | -5.20 | -2.99 | 2.21 |
Experimental Protocols: Computational Methodology
The theoretical investigation of the electronic properties of quinoxaline derivatives is typically carried out using computational quantum chemistry methods. Density Functional Theory (DFT) is a widely used approach due to its balance of accuracy and computational cost.
Detailed Methodology for DFT Calculations:
-
Molecular Geometry Optimization:
-
The initial three-dimensional structures of the quinoxaline derivatives are constructed using molecular modeling software.
-
Geometry optimization is performed to find the lowest energy conformation of each molecule. This is a crucial step as the electronic properties are highly dependent on the molecular geometry.
-
A common functional and basis set combination for this purpose is B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional with the 6-311G(d,p) basis set.[1][2]
-
-
Calculation of Electronic Properties:
-
Once the geometries are optimized, single-point energy calculations are performed to determine the electronic properties.
-
The energies of the HOMO and LUMO are calculated. The energy difference between these frontier molecular orbitals provides the HOMO-LUMO gap.
-
Other electronic properties such as dipole moment, ionization potential, and electron affinity can also be computed from the output of these calculations.
-
-
Software:
-
These calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.
-
Visualization of Signaling Pathways and Workflows
a) PARP-1 Inhibition Signaling Pathway
Quinoxaline derivatives have been investigated as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. Inhibition of PARP-1 can lead to the accumulation of DNA damage in cancer cells, ultimately triggering cell death. The following diagram illustrates the signaling pathway of PARP-1 in response to DNA damage and the effect of its inhibition.
Caption: PARP-1 inhibition pathway.
b) Experimental Workflow for Theoretical Studies
The following diagram outlines a typical workflow for the theoretical study of the electronic properties of quinoxalinylboronic acids.
Caption: Computational workflow.
Conclusion
Theoretical studies, particularly those employing DFT, provide invaluable insights into the electronic properties of quinoxalinylboronic acids and related derivatives. The calculated electronic parameters, such as HOMO-LUMO energies, are instrumental in understanding their chemical reactivity and potential as therapeutic agents. The inhibition of key cellular targets like PARP-1 by these compounds presents a promising avenue for drug development, particularly in oncology. The methodologies and workflows outlined in this guide serve as a foundation for researchers to further explore this important class of molecules and design novel compounds with enhanced biological activity.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of Quinoxalin-6-ylboronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoxaline scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and marketed pharmaceuticals.[1] Derivatives of quinoxaline have demonstrated a broad spectrum of pharmacological activities, including but not limited to anticancer, antiviral, antibacterial, and kinase inhibitory effects.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures. This document provides a detailed protocol and application notes for the Suzuki-Miyaura coupling of Quinoxalin-6-ylboronic acid hydrochloride with various aryl halides, a key step in the synthesis of novel quinoxaline-based compounds for drug discovery and development.
Quinoxaline derivatives have been identified as potent inhibitors of critical cellular signaling pathways, including the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[2][3] The ability to functionalize the quinoxaline core at the 6-position via Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds targeting this and other important biological pathways.
Data Presentation
The following tables summarize representative quantitative data for Suzuki-Miyaura coupling reactions involving heteroarylboronic acids with various aryl halides. The conditions and yields are indicative of what can be expected for the coupling of this compound, though optimization for specific substrates is recommended.
Table 1: Suzuki-Miyaura Coupling of Heteroarylboronic Acids with Aryl Bromides
| Entry | Aryl Bromide | Heteroarylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 2-Pyridylboronic acid | Pd₂(dba)₃ (1.5) / Ligand (3) | K₃PO₄ (3) | Dioxane | 110 | 18 | 74 |
| 2 | 3,5-Bis(trifluoromethyl)bromobenzene | 2-Pyridylboronic acid | Pd₂(dba)₃ (1.5) / Ligand (3) | K₃PO₄ (3) | Dioxane | 110 | 18 | 82 |
| 3 | 4-Bromobenzonitrile | Benzofuran-2-yltrifluoroborate | Pd(OAc)₂ (3) / RuPhos (6) | Cs₂CO₃ (2) | Dioxane/H₂O | 80 | 12 | 92 |
| 4 | 2-Bromotoluene | Indole-5-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | 85 |
| 5 | 3-Bromopyridine | Thiophene-3-boronic acid | Pd(OAc)₂ (0.25) / Ligand (0.5) | K₂CO₃ (2) | Dioxane | 100 | 12 | 88 |
Table 2: Suzuki-Miyaura Coupling of Heteroarylboronic Acids with Aryl Chlorides
| Entry | Aryl Chloride | Heteroarylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | 2-Pyridylboronic acid | Pd₂(dba)₃ (1.5) / Ligand (3) | K₃PO₄ (3) | Dioxane | 110 | 24 | 75 |
| 2 | 2-Amino-5-chloropyridine | Indole-5-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 120 | 20 | 77 |
| 3 | 5-Chlorobenzoxazole | Indole-5-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 120 | 18 | 91 |
| 4 | 2-Chloropyrazine | Furan-3-boronic acid | Pd(OAc)₂ (1) / Ligand (2) | K₂CO₃ (2) | Dioxane | 100 | 12 | 96 |
| 5 | 4-Chloroanisole | Thiophene-2-boronic acid | Pd(OAc)₂ (2) / Ligand (4) | Cs₂CO₃ (3) | Toluene | 110 | 24 | 65 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with Aryl Halides
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrate combinations.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or aryl chloride) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a suitable ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (3.0-4.0 equiv, note: an additional equivalent is often required to neutralize the hydrochloride salt)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
-
Reagents for work-up and purification (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum or a screw cap with a Teflon liner. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1 mixture, to a concentration of approximately 0.1 M in the limiting reagent) via syringe.
-
Reaction Conditions: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (usually 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-arylquinoxaline derivative.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Mandatory Visualizations
Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoxaline derivatives.
Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of Quinoxalin-6-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selection of palladium catalysts and reaction conditions for the Suzuki-Miyaura cross-coupling of quinoxalin-6-ylboronic acid with various aryl and heteroaryl halides. The quinoxaline moiety is a significant scaffold in medicinal chemistry, and its functionalization via C-C bond formation is a key strategy in the development of novel therapeutic agents.
The Suzuki-Miyaura coupling is a versatile and powerful method for the synthesis of biaryl and heteroaryl compounds.[1][2] The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, such as quinoxalin-6-ylboronic acid, with an organic halide or triflate in the presence of a base.[1][2] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity, especially when dealing with heteroaromatic substrates which can present unique challenges such as catalyst inhibition and protodeboronation.[3]
Catalyst and Ligand Selection
The success of the Suzuki-Miyaura coupling of quinoxalin-6-ylboronic acid is highly dependent on the palladium source and the associated ligand. Electron-rich and sterically hindered phosphine ligands are often employed to promote the catalytic cycle and prevent catalyst deactivation.
Common Palladium Sources:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
Effective Ligands:
-
Buchwald-type biaryl phosphine ligands: These are generally highly effective for heteroaryl couplings. Examples include:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
-
Triphenylphosphine (PPh₃): A common and cost-effective ligand, often used in the form of Pd(PPh₃)₄.
The combination of a palladium precatalyst with a bulky, electron-rich ligand often leads to higher yields and faster reaction times, particularly with challenging substrates like heteroaryl chlorides.
Base and Solvent Selection
The choice of base and solvent system is also crucial for an efficient coupling reaction. The base is required to activate the boronic acid for transmetalation. The solvent must be capable of dissolving the reactants and be compatible with the reaction conditions.
Common Bases:
-
Potassium Carbonate (K₂CO₃)
-
Cesium Carbonate (Cs₂CO₃)
-
Potassium Phosphate (K₃PO₄)
Common Solvents:
-
1,4-Dioxane
-
Toluene
-
Tetrahydrofuran (THF)
-
A mixture of an organic solvent with water (e.g., Dioxane/H₂O) is often used to aid in the dissolution of the base.
Anhydrous conditions can be beneficial in minimizing protodeboronation of the heteroaryl boronic acid, a common side reaction.[4]
Data Presentation
The following tables summarize representative yields for Suzuki-Miyaura coupling reactions involving quinoxaline and other heteroaryl boronic acids with various aryl halides. These data are intended to provide a general expectation of reaction outcomes and highlight the influence of different catalytic systems.
Table 1: Suzuki-Miyaura Coupling of 2-Chloro-6-arylquinoxalines with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 77 |
| 2 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 67 |
| 3 | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 75 |
| 4 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 90 |
| 5 | 2,4,6-Trimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 96 |
Data adapted from a study on the regioselective Suzuki-Miyaura cross-coupling reactions of 2,6-dichloroquinoxaline.[5]
Table 2: Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids/Esters with Aryl Halides
| Entry | Heteroaryl Boronic Species | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pyridine-3-boronic acid | 4-Chloroanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2 | Furan-2-boronic acid | 4-Chlorotoluene | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 80 | 88 |
| 3 | Thiophene-2-boronic acid | 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 92 |
| 4 | Indole-5-boronic acid | 4-Bromoacetophenone | Pd(OAc)₂ (1.5) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 60 | 91 |
This table presents a compilation of data from various sources to illustrate the general conditions for heteroaryl Suzuki-Miyaura couplings.[6][7][8]
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of quinoxalin-6-ylboronic acid with an aryl halide. Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol: Suzuki-Miyaura Coupling of Quinoxalin-6-ylboronic Acid
Materials:
-
Quinoxalin-6-ylboronic acid (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube, add the quinoxalin-6-ylboronic acid, the aryl or heteroaryl halide, the palladium catalyst, and the phosphine ligand.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base and the anhydrous solvent.
-
Reaction: Place the reaction mixture in a pre-heated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Signaling Pathways and Workflows
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using Quinoxalin-6-ylboronic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2][3] These scaffolds are integral to the development of novel therapeutic agents, exhibiting a wide range of pharmacological properties including anticancer, antiviral, antibacterial, and kinase inhibitory activities.[3][4][5] The functionalization of the quinoxaline core is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.
One powerful and versatile method for the C-C bond formation in the synthesis of functionalized quinoxalines is the Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction between an organoboronic acid and an organic halide offers a robust and efficient means to introduce aryl or heteroaryl moieties onto the quinoxaline scaffold. Quinoxalin-6-ylboronic acid hydrochloride is a key building block in this context, enabling the synthesis of a variety of 6-substituted quinoxaline derivatives with significant therapeutic potential.
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing this compound, with a focus on the preparation of potential kinase inhibitors.
Application: Synthesis of 6-(Pyrazol-4-yl)quinoxaline Derivatives as Potential Kinase Inhibitors
The introduction of a pyrazole ring at the 6-position of the quinoxaline nucleus can lead to compounds with potent kinase inhibitory activity. Many kinase inhibitors target the ATP-binding site of the enzyme, and the quinoxaline scaffold, appropriately substituted, can serve as a hinge-binding motif. The appended pyrazole ring can form additional interactions within the active site, enhancing potency and selectivity.
General Workflow for Synthesis and Evaluation
The overall process for synthesizing and evaluating 6-(pyrazol-4-yl)quinoxaline derivatives as potential kinase inhibitors is outlined below.
Caption: Workflow for the synthesis and biological evaluation of 6-(pyrazol-4-yl)quinoxaline derivatives.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with 4-Bromo-1H-pyrazole
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize 6-(1H-pyrazol-4-yl)quinoxaline.
Materials:
-
This compound
-
4-Bromo-1H-pyrazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.2 equiv.), 4-bromo-1H-pyrazole (1.0 equiv.), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Seal the tube with a septum and purge with argon for 15 minutes.
-
Under a positive pressure of argon, add K₃PO₄ (3.0 equiv.) followed by anhydrous 1,4-dioxane and degassed water (4:1 v/v, to achieve a 0.1 M concentration relative to the halide).
-
Place the reaction mixture in a pre-heated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-(1H-pyrazol-4-yl)quinoxaline.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a specific kinase (e.g., a tyrosine kinase).
Materials:
-
Synthesized 6-(pyrazol-4-yl)quinoxaline derivatives
-
Recombinant kinase
-
Kinase substrate (e.g., a peptide)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Staurosporine (positive control)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White 96-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compounds and staurosporine in the kinase assay buffer.
-
In a 96-well plate, add the kinase and the test compound solution. Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for the recommended time at the optimal temperature for the specific kinase.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Cell-Based Antiproliferative Assay
This protocol describes a method to assess the effect of the synthesized compounds on the proliferation of cancer cell lines.
Materials:
-
Synthesized 6-(pyrazol-4-yl)quinoxaline derivatives
-
Cancer cell line (e.g., a cell line with known kinase dependency)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the cells for 48-72 hours.
-
Add the MTT or WST-1 reagent to each well and incubate for an additional 2-4 hours.
-
If using MTT, add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the GI₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation
The quantitative data from the synthesis and biological evaluation should be summarized in tables for clear comparison.
Table 1: Synthesis of 6-(Pyrazol-4-yl)quinoxaline Derivatives via Suzuki-Miyaura Coupling
| Entry | 4-Halopyrazole | Product | Yield (%) |
| 1 | 4-Bromo-1H-pyrazole | 6-(1H-Pyrazol-4-yl)quinoxaline | Data not available |
| 2 | 4-Bromo-1-methyl-1H-pyrazole | 6-(1-Methyl-1H-pyrazol-4-yl)quinoxaline | Data not available |
| ... | ... | ... | ... |
Table 2: Biological Activity of 6-(Pyrazol-4-yl)quinoxaline Derivatives
| Compound | Kinase IC₅₀ (nM) | Cell Line GI₅₀ (µM) |
| Product from Entry 1 | Data not available | Data not available |
| Product from Entry 2 | Data not available | Data not available |
| Staurosporine (Control) | Known value | Known value |
| ... | ... | ... |
Note: Specific biological activity data for compounds synthesized directly from this compound is not available in the searched literature. This table is a template for presenting biological evaluation data.
Signaling Pathway Analysis
To elucidate the mechanism of action of the active compounds, Western blot analysis can be performed to investigate their effects on key signaling pathways. For instance, if the compounds are designed as inhibitors of a specific tyrosine kinase, the phosphorylation status of that kinase and its downstream substrates can be examined.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 6-(pyrazol-4-yl)quinoxaline derivative.
Conclusion
This compound serves as a valuable building block for the synthesis of bioactive 6-substituted quinoxaline derivatives through the Suzuki-Miyaura cross-coupling reaction. The protocols outlined in this document provide a framework for the synthesis and evaluation of these compounds as potential therapeutic agents, particularly as kinase inhibitors. Further optimization of the reaction conditions and exploration of a diverse range of coupling partners will undoubtedly lead to the discovery of novel bioactive molecules with improved pharmacological profiles. The systematic evaluation of these compounds in biological assays and the investigation of their effects on cellular signaling pathways are crucial steps in the drug discovery and development process.
References
- 1. Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quinoxalin-6-ylboronic Acid Hydrochloride in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] A key application of the quinoxaline scaffold is in the development of kinase inhibitors, which are crucial in the treatment of various diseases, particularly cancer.[1][2][3] Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is often implicated in tumorigenesis and other pathological conditions. The planar structure of the quinoxaline ring system allows it to interact with the ATP-binding site of kinases, making it an excellent scaffold for the design of potent and selective inhibitors.[4][5]
Quinoxalin-6-ylboronic acid hydrochloride is a key building block for the synthesis of a wide range of quinoxaline-based kinase inhibitors. Its boronic acid functionality makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the efficient formation of carbon-carbon bonds, enabling the introduction of the quinoxaline moiety onto various aromatic and heteroaromatic scaffolds to generate diverse libraries of potential kinase inhibitors. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the synthesis of inhibitors for various kinases, including Activin-like kinase 5 (ALK5), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Apoptosis signal-regulating kinase 1 (ASK1), Epidermal Growth Factor Receptor (EGFR), and Proviral integration site for Moloney murine leukemia virus (Pim) kinases.
Data Presentation: Kinase Inhibitory Activity of Quinoxaline Derivatives
The following tables summarize the in vitro inhibitory activities (IC50 values) of various quinoxaline-based compounds against different kinases.
Table 1: Inhibitory Activity of 4-(Quinoxalin-6-yl)pyrazole Derivatives against ALK5
| Compound ID | Structure | ALK5 IC50 (µM) | p38α Inhibition (%) @ 10 µM |
| 16f | 3-(4-methylthiazol-2-yl)-4-(quinoxalin-6-yl)pyrazole derivative | 0.28 | <10 |
| 14e | 3-(4-methylthiazol-2-yl)-4-(quinoxalin-6-yl)pyrazole derivative | >10 | Not Reported |
| 16e | 3-(4-methylthiazol-2-yl)-4-(quinoxalin-6-yl)pyrazole derivative | 0.45 | Not Reported |
Data sourced from a study on 4-(quinoxalin-6-yl) pyrazoles as selective ALK5 inhibitors.[6]
Table 2: Inhibitory Activity of Quinoxaline Derivatives against VEGFR-2
| Compound ID | Structure Description | VEGFR-2 IC50 (nM) |
| 17b | 3-methylquinoxaline-based derivative | 2.7 |
| Sorafenib (Reference) | - | 3.12 |
| 11g | Quinoxaline-2(1H)-one derivative | 750 |
| 11e | Quinoxaline-2(1H)-one derivative | Not Reported |
| 11c | Quinoxaline-2(1H)-one derivative | Not Reported |
| 25d | [1][2][4]triazolo[4,3-a]quinoxalin-4(5H)-one derivative | 3.4 |
| 25e | [1][2][4]triazolo[4,3-a]quinoxalin-4(5H)-one derivative | 4.1 |
| 25i | [1][2][4]triazolo[4,3-a]quinoxalin-4(5H)-one derivative | 5.2 |
| 27e | [1][2][4]triazolo[4,3-a]quinoxaline derivative | 6.8 |
Data compiled from studies on new quinoxaline-based VEGFR-2 inhibitors.[4][5][7][8]
Table 3: Inhibitory Activity of Quinoxaline Derivatives against ASK1
| Compound ID | Structure Description | ASK1 IC50 (nM) |
| 26e | Dibromo substituted quinoxaline derivative | 30.17 |
| GS-4997 (Reference) | - | 6.0 |
| 4 | Triazolylpyridine fragment-containing quinoxaline | 150 |
Data sourced from a study on the synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors.[3][9][10][11][12]
Table 4: Inhibitory Activity of Quinoxaline Derivatives against EGFR
| Compound ID | Structure Description | EGFR IC50 (nM) |
| 3 | Ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylate | 0.899 |
| 11 | Quinoxaline-2-carboxamide | 0.508 |
| 17 | Oxoquinoxaline derivative | 0.807 |
| Erlotinib (Reference) | - | 0.439 |
Data compiled from studies on the synthesis and EGFR-TK inhibition of new quinoxaline derivatives.[13][14]
Table 5: Inhibitory Activity of Quinoxaline Derivatives against Pim-1/2 Kinases
| Compound ID | Structure Description | Pim-1 IC50 (nM) | Pim-2 IC50 (µM) |
| 1 | Quinoxaline-2-carboxylic acid | 74 | 2.10 |
| 5c | Quinoxaline derivative | <100 | <1 |
| 5e | Quinoxaline derivative | <100 | <1 |
Data sourced from a study on new quinoxaline derivatives as dual Pim-1/2 kinase inhibitors.[15][16][17][18]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halo-heterocycle with this compound to synthesize a quinoxaline-based kinase inhibitor precursor.
Materials:
-
Halo-heterocycle (e.g., 4-bromopyrazole derivative) (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask or microwave vial, add the halo-heterocycle (1.0 equiv), this compound (1.2 equiv), palladium catalyst (5 mol%), and base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the flask.
-
Heat the reaction mixture to 80-120 °C and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 6-(heteroaryl)quinoxaline product.
Protocol 2: Synthesis of 3-substituted-4-(quinoxalin-6-yl)pyrazoles (ALK5 Inhibitors)
This protocol is adapted from the synthesis of 4-(quinoxalin-6-yl)pyrazoles.[6]
Step 1: Synthesis of the pyrazole core (representative example)
-
A mixture of a substituted 1,3-diketone (1.0 equiv) and hydrazine hydrate (1.1 equiv) in ethanol is refluxed for 4-6 hours.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the corresponding pyrazole.
Step 2: Bromination of the pyrazole core
-
To a solution of the pyrazole (1.0 equiv) in a suitable solvent like chloroform or acetic acid, N-bromosuccinimide (NBS) (1.05 equiv) is added portion-wise at room temperature.
-
The mixture is stirred for 2-4 hours until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with aqueous sodium thiosulfate solution, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the 4-bromopyrazole derivative.
Step 3: Suzuki-Miyaura Coupling
-
Follow the general procedure outlined in Protocol 1 , using the synthesized 4-bromopyrazole derivative as the halo-heterocycle.
Protocol 3: In Vitro Kinase Inhibition Assay (General Procedure)
This protocol provides a general framework for assessing the inhibitory activity of synthesized quinoxaline derivatives against a target kinase.
Materials:
-
Recombinant human kinase (e.g., ALK5, VEGFR-2, ASK1, EGFR, Pim-1)
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP (Adenosine triphosphate)
-
Synthesized quinoxaline inhibitor compounds
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the quinoxaline inhibitor compounds in DMSO.
-
In a 96-well or 384-well plate, add the kinase, the specific substrate, and the kinase assay buffer.
-
Add the serially diluted inhibitor compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubate the plate at the optimal temperature (e.g., 30 °C or room temperature) for a specified period (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is inversely proportional to the kinase inhibition.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve using appropriate software.
Visualizations
Signaling Pathway
Caption: Key signaling pathways targeted by quinoxaline-based kinase inhibitors.
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
References
- 1. Design, synthesis and biological evaluation of type-II VEGFR-2 inhibitors based on quinoxaline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of quinoxalin-2(1H)-one derivatives as EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. preprints.org [preprints.org]
- 7. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. figshare.com [figshare.com]
- 14. researchgate.net [researchgate.net]
- 15. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application of Quinoxalin-6-ylboronic Acid in C-C Bond Formation Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Quinoxalin-6-ylboronic acid is a versatile building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon (C-C) bonds. Its quinoxaline moiety is a significant pharmacophore found in numerous biologically active compounds, making this reagent particularly valuable in drug discovery and development for the synthesis of novel therapeutic agents. The most prominent application of Quinoxalin-6-ylboronic acid is in the Suzuki-Miyaura coupling reaction, a robust and widely used method for the synthesis of biaryl and heteroaryl compounds.[1]
Application Notes
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound, such as Quinoxalin-6-ylboronic acid, with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex.[2] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Key advantages of using Quinoxalin-6-ylboronic acid in Suzuki-Miyaura coupling include:
-
Versatility: It can be coupled with a wide range of aryl and heteroaryl halides, allowing for the synthesis of a diverse library of quinoxaline-containing compounds.
-
Functional Group Tolerance: The reaction conditions are generally mild, tolerating a variety of functional groups on both coupling partners.[3]
-
Stability: Quinoxalin-6-ylboronic acid is a relatively stable solid that is easy to handle and store.
Challenges in Suzuki-Miyaura Coupling with Heteroaryl Boronic Acids:
Researchers should be aware of potential challenges when working with heteroaryl boronic acids like Quinoxalin-6-ylboronic acid. These include:
-
Protodeboronation: A common side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions.[4]
-
Catalyst Inhibition: The nitrogen atoms in the quinoxaline ring can potentially coordinate to the palladium catalyst, leading to deactivation.
Careful selection of the catalyst, ligand, base, and solvent system is crucial to mitigate these challenges and achieve high reaction yields.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of a substituted quinoxaline with various arylboronic acids. While this data is for 2,6-dichloroquinoxaline, it provides a strong predictive basis for reactions involving Quinoxalin-6-ylboronic acid, demonstrating the feasibility and efficiency of coupling a quinoxaline core with diverse aromatic partners.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 2-Tolylboronic acid | 2-Chloro-6-(2-tolyl)quinoxaline | 77 |
| 2 | 3-Tolylboronic acid | 2-Chloro-6-(3-tolyl)quinoxaline | 67 |
| 3 | 4-Tolylboronic acid | 2-Chloro-6-(4-tolyl)quinoxaline | 75 |
| 4 | 2,6-Dimethylphenylboronic acid | 2-Chloro-6-(2,6-dimethylphenyl)quinoxaline | 37 |
| 5 | 3,5-Dimethylphenylboronic acid | 2-Chloro-6-(3,5-dimethylphenyl)quinoxaline | 90 |
| 6 | 2,4,6-Trimethylphenylboronic acid | 2-Chloro-6-(2,4,6-trimethylphenyl)quinoxaline | 96 |
| 7 | 2-Methoxyphenylboronic acid | 2-Chloro-6-(2-methoxyphenyl)quinoxaline | 72 |
| 8 | 4-Methoxyphenylboronic acid | 2-Chloro-6-(4-methoxyphenyl)quinoxaline | 63 |
| 9 | 2-Thienylboronic acid | 2-Chloro-6-(thiophen-2-yl)quinoxaline | 45 |
| 10 | 2-Chlorophenylboronic acid | 2-Chloro-6-(2-chlorophenyl)quinoxaline | 78 |
Data adapted from the regioselective Suzuki-Miyaura cross-coupling reactions of 2,6-dichloroquinoxaline.[5]
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of Quinoxalin-6-ylboronic acid with an aryl halide, based on established methodologies for similar heteroaromatic systems.[5]
Materials:
-
Quinoxalin-6-ylboronic acid
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium phosphate [K₃PO₄])
-
Solvent (e.g., Tetrahydrofuran [THF] or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Quinoxalin-6-ylboronic acid (1.2 equiv.), the aryl halide (1.0 equiv.), and potassium phosphate (2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., THF) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizations
References
- 1. db-thueringen.de [db-thueringen.de]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with Quinoxaline Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern medicinal chemistry for the synthesis of biaryl and heteroaryl compounds. The quinoxaline scaffold is a privileged structure in drug discovery, with derivatives showing a wide range of biological activities, including as kinase inhibitors for cancer therapy. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction times, often leading to increased yields and cleaner reaction profiles.[1] This document provides detailed application notes and protocols for the microwave-assisted Suzuki coupling of quinoxaline boronic acids with aryl halides, a key reaction for the rapid generation of diverse libraries of potential therapeutic agents.
Advantages of Microwave-Assisted Suzuki Coupling
Microwave heating offers several significant advantages over conventional heating methods for Suzuki coupling reactions:
-
Rapid Reaction Times: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[1]
-
Improved Yields: By minimizing the formation of byproducts through rapid and uniform heating, microwave-assisted reactions often result in higher isolated yields.[1]
-
Enhanced Reproducibility: Microwave reactors allow for precise control over reaction parameters such as temperature and pressure, leading to more consistent and reproducible results.[1]
Data Presentation: A Comparative Summary of Reaction Conditions
The following table summarizes the results from a study on the microwave-assisted Suzuki coupling of a closely related heterocyclic system, quinazoline halides, with various aryl boronic acids.[2] These conditions serve as an excellent starting point for the optimization of reactions with quinoxaline boronic acids.
| Entry | Quinazoline Halide | Aryl Boronic Acid | Product | Yield (%) |
| 1 | 4-Chloro-6,7-dimethoxyquinazoline | Cyclohexyl boronic acid | 4-Cyclohexyl-6,7-dimethoxyquinazoline | 82 |
| 2 | 4-Chloro-6,7-dimethoxyquinazoline | Phenyl boronic acid | 4-Phenyl-6,7-dimethoxyquinazoline | 90 |
| 3 | 4-Chloro-6,7-dimethoxyquinazoline | 4-Methylphenyl boronic acid | 4-(4-Methylphenyl)-6,7-dimethoxyquinazoline | 88 |
| 4 | 4-Chloro-6,7-dimethoxyquinazoline | 4-Methoxyphenyl boronic acid | 4-(4-Methoxyphenyl)-6,7-dimethoxyquinazoline | 85 |
| 5 | 4-Chloro-6,7-dimethoxyquinazoline | 4-Chlorophenyl boronic acid | 4-(4-Chlorophenyl)-6,7-dimethoxyquinazoline | 86 |
| 6 | 4-Chloro-6,7-dimethoxyquinazoline | 4-Fluorophenyl boronic acid | 4-(4-Fluorophenyl)-6,7-dimethoxyquinazoline | 84 |
| 7 | 4-Chloro-6,7-dimethoxyquinazoline | 3-Nitrophenyl boronic acid | 4-(3-Nitrophenyl)-6,7-dimethoxyquinazoline | 76 |
| 8 | 4-Chloro-6,7-dimethoxyquinazoline | 2-Thiopheneboronic acid | 4-(2-Thienyl)-6,7-dimethoxyquinazoline | 79 |
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling of a Halogenated Quinoxaline with an Aryl Boronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Halogenated quinoxaline (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Tetrabutylammonium bromide (TBAB) (0.12 equiv)
-
DMF/water (5:1 mixture)
-
Microwave reactor vial with a stir bar
Procedure:
-
To a microwave reactor vial, add the halogenated quinoxaline (1 mmol), aryl boronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.02 mmol), cesium carbonate (2 mmol), and tetrabutylammonium bromide (0.12 mmol).[2]
-
Add the DMF/water (5:1) solvent mixture.[2]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 175 °C for 6 minutes.[2]
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired coupled product.[2]
Protocol for Microwave-Assisted Suzuki Coupling of a Heterocyclic Boronic Acid with an Aryl Halide
This protocol provides an alternative set of conditions that can be adapted for quinoxaline boronic acids.
Materials:
-
Aryl halide (1.0 equiv)
-
Quinoxaline boronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (10 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
DMF (2 mL)
-
Microwave reactor vial with a stir bar
Procedure:
-
In a microwave vial, combine the aryl halide (1.0 mmol), quinoxaline boronic acid (1.5 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (5 mol%), and SPhos (10 mol%).[1]
-
Add DMF (2 mL).[1]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 140 °C for 20 minutes.[1]
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, dry it over anhydrous sulfate (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways where quinoxaline derivatives have shown inhibitory activity, as well as a general workflow for the synthesis and screening of these compounds.
Many quinoxaline derivatives synthesized via Suzuki coupling are investigated as kinase inhibitors, which often target critical cell signaling pathways implicated in cancer.
The disruption of microtubule dynamics by certain quinoxaline derivatives can lead to cell cycle arrest and apoptosis, a programmed cell death pathway.
References
Application Notes and Protocols for Ligand Selection in Efficient Cross-Coupling with 6-Quinoxalinylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The quinoxaline scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of robust synthetic methods for the functionalization of quinoxalines is of significant interest to the scientific community. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for forming carbon-carbon bonds, offering a direct route to introduce aryl, heteroaryl, or vinyl substituents onto the quinoxaline core.
This application note focuses on the crucial aspect of ligand selection for the efficient palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-quinoxalinylboronic acid and its derivatives (such as 6-haloquinoxalines). The nitrogen atoms within the quinoxaline ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. The choice of an appropriate ligand is therefore paramount to stabilize the active catalytic species, facilitate the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and achieve high yields and selectivity.
Generally, for electron-deficient and potentially coordinating heteroaryl substrates like quinoxalines, successful cross-coupling is often achieved with bulky and electron-rich phosphine ligands. These ligands, such as the well-established Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos) or other trialkylphosphines, can accelerate the rate-limiting oxidative addition and reductive elimination steps. N-Heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, forming highly stable and active palladium complexes that can be effective for challenging couplings.
These notes provide a comparative summary of ligand performance in related systems, detailed experimental protocols as a starting point for optimization, and logical workflows to guide your research.
Data Presentation: Ligand Performance in Suzuki-Miyaura Coupling of Quinoxaline and Related N-Heterocycles
The following table summarizes various catalytic systems used for the Suzuki-Miyaura cross-coupling of quinoxaline derivatives and other relevant nitrogen-containing heterocycles. This data is intended to guide the initial selection of ligands and conditions for reactions involving 6-quinoxalinylboronic acid.
| Entry | Halide/Boronic Acid | Ligand | Pd Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |
| 1 | 2,6-Dichloroquinoxaline | PPh₃ | Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | 8 | 77 | 2,6-Dichloroquinoxaline[1] |
| 2 | 2,6-Dichloroquinoxaline | PPh₃ | Pd(PPh₃)₄ | K₂CO₃ (2M aq.) | 1,4-Dioxane | 120 | 12 | High | 2,6-Dichloroquinoxaline[1] |
| 3 | 6-Chloropurine | PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | - | Good | 6-Halopurine[2] |
| 4 | 4-Bromotoluene | DPPA-type | Pd(II) complexes | Cs₂CO₃ | 1,4-Dioxane | 80 | - | 88-99 | Aryl Bromide[3] |
| 5 | Aryl Chlorides | RuPhos, XPhos | Not specified | Not specified | Not specified | - | - | High | 2-Pyridylboronic Acid[4] |
| 6 | 6-Bromonicotinonitrile | PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | Good | 6-Bromonicotinonitrile |
| 7 | Quinazoline Halides | None | Pd(PPh₃)₄ | Not specified | Not specified | 175 (MW) | 0.1 | 76-90 | Quinazoline Halide[5] |
Note: The yields and conditions are reported for the reference substrates and may require optimization for 6-quinoxalinylboronic acid.
Experimental Protocols
This section provides a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction, adapted from a procedure for a structurally similar substrate, 2,6-dichloroquinoxaline.[1] This protocol serves as an excellent starting point for the coupling of 6-quinoxalinylboronic acid or a corresponding 6-haloquinoxaline.
Protocol 1: Suzuki-Miyaura Coupling of a 6-Haloquinoxaline with an Arylboronic Acid
Materials:
-
6-Haloquinoxaline (e.g., 6-bromoquinoxaline) (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the 6-haloquinoxaline (1.0 equiv), the arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₃PO₄ (2.0 equiv).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Under a positive pressure of the inert gas, add anhydrous THF via a syringe to the flask. The typical concentration is around 0.1 M with respect to the limiting reagent.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-arylquinoxaline product.
-
Visualizations
Catalytic Cycle and Experimental Workflow
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
One-Pot Synthesis of Biaryls Using Quinoxalin-6-ylboronic Acid Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The quinoxaline moiety, a nitrogen-containing heterocycle, is also of significant interest due to its wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3][4] The fusion of a quinoxaline unit with other aromatic systems through a biaryl linkage can lead to novel molecular architectures with enhanced biological activity and modulated physicochemical properties, making them attractive candidates for drug discovery programs.[5]
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[6][7][8] This reaction is valued for its mild conditions and high tolerance of various functional groups. A one-pot approach, where all reagents are combined in a single reaction vessel, offers significant advantages in terms of operational simplicity, time efficiency, and reduced waste generation.
These application notes provide a detailed protocol for the one-pot synthesis of biaryl compounds by coupling Quinoxalin-6-ylboronic acid hydrochloride with various aryl halides via the Suzuki-Miyaura reaction.
Experimental Protocols
This section details the methodology for the one-pot synthesis of 6-arylquinoxalines. A representative reaction is the coupling of this compound with 4-bromoanisole.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole, 1-bromo-4-fluorobenzene, 3-bromopyridine)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium Carbonate (K₂CO₃), anhydrous
-
Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Column chromatography setup
Procedure: Synthesis of 6-(4-methoxyphenyl)quinoxaline
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 210.5 mg), 4-bromoanisole (1.1 mmol, 205.7 mg, 138 µL), and potassium carbonate (3.0 mmol, 414.6 mg).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Catalyst Addition: To the resulting suspension, add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg).
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine (2 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 6-(4-methoxyphenyl)quinoxaline.
Data Presentation
Table 1: Scope of the One-Pot Synthesis of 6-Arylquinoxalines
| Entry | Aryl Halide | Product | Time (h) | Yield (%)¹ |
| 1 | 4-Bromoanisole | 6-(4-methoxyphenyl)quinoxaline | 5 | 88 |
| 2 | 1-Bromo-4-fluorobenzene | 6-(4-fluorophenyl)quinoxaline | 6 | 85 |
| 3 | 3-Bromopyridine | 6-(pyridin-3-yl)quinoxaline | 7 | 78 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 6-(4-(trifluoromethyl)phenyl)quinoxaline | 6 | 82 |
| 5 | 2-Bromonaphthalene | 6-(naphthalen-2-yl)quinoxaline | 8 | 80 |
¹Isolated yield after column chromatography. Reaction conditions: this compound (1.0 eq.), aryl halide (1.1 eq.), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (3.0 eq.), Dioxane/H₂O (4:1), 90 °C.
Table 2: Representative Analytical Data for 6-(4-methoxyphenyl)quinoxaline
| Analysis | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.85 (d, J = 1.8 Hz, 1H), 8.80 (d, J = 1.8 Hz, 1H), 8.15 (d, J = 8.9 Hz, 1H), 8.05 (d, J = 2.2 Hz, 1H), 7.85 (dd, J = 8.9, 2.3 Hz, 1H), 7.70 (d, J = 8.7 Hz, 2H), 7.05 (d, J = 8.7 Hz, 2H), 3.90 (s, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 160.2, 146.5, 145.8, 143.2, 141.8, 140.5, 131.5, 130.4, 129.8, 129.2, 128.5, 114.5, 55.4. |
| MS (ESI) | m/z calculated for C₁₅H₁₂N₂O [M+H]⁺: 237.1022; found: 237.1025. |
Note: The analytical data presented is hypothetical and representative for the target compound.
Mandatory Visualization
Caption: Experimental workflow for the one-pot synthesis of biaryls.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 3. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. bioengineer.org [bioengineer.org]
- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application of Quinoxalin-6-ylboronic Acid in the Synthesis of Pharmaceutical Intermediates
Introduction
Quinoxalin-6-ylboronic acid is a pivotal heterocyclic building block in modern medicinal chemistry. Its quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a common feature in a variety of pharmacologically active compounds, including kinase inhibitors, anticancer agents, and antivirals.[1] The boronic acid functional group makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the efficient formation of carbon-carbon bonds.[2][3] This reaction's tolerance of diverse functional groups and its reliability have established Quinoxalin-6-ylboronic acid as a valuable reagent for constructing complex molecular architectures found in numerous pharmaceutical drug candidates.
This document provides detailed application notes and protocols for the use of Quinoxalin-6-ylboronic acid in the synthesis of a key intermediate for Quizartinib, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor.
Core Application: Synthesis of a Quizartinib Precursor
A primary application of Quinoxalin-6-ylboronic acid is in the synthesis of the FLT3 kinase inhibitor, Quizartinib (AC220). Quizartinib is approved for the treatment of adult patients with relapsed/refractory FLT3-ITD positive Acute Myeloid Leukemia (AML).[4] The synthesis involves a Suzuki-Miyaura cross-coupling reaction between Quinoxalin-6-ylboronic acid and a substituted bromoaniline to form a biaryl amine intermediate. This intermediate is a crucial component of the final drug molecule.
The general synthetic workflow for this process is outlined below.
Quantitative Data Summary
The Suzuki-Miyaura coupling reaction is highly efficient for this transformation. The table below summarizes the typical reaction parameters and outcomes for the synthesis of the 5-Nitro-2'-(quinoxalin-6-yl)aniline intermediate, based on protocols adapted from patent literature describing the synthesis of Quizartinib.
| Parameter | Value/Condition | Source |
| Reactant 1 | Quinoxalin-6-ylboronic acid | Patent WO 2007/086042 A1 |
| Reactant 2 | 5-Bromo-2-nitroaniline | Patent WO 2007/086042 A1 |
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Adapted from similar reactions |
| Base | Potassium Carbonate (K₂CO₃) | Patent WO 2007/086042 A1 |
| Solvent | 1,4-Dioxane / Water | Adapted from similar reactions |
| Temperature | 80 °C | Patent WO 2007/086042 A1 |
| Reaction Time | 16 hours | Patent WO 2007/086042 A1 |
| Yield | >95% | Patent WO 2007/086042 A1 |
Experimental Protocol
Synthesis of 5-Nitro-2'-(quinoxalin-6-yl)aniline (Quizartinib Intermediate)
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between Quinoxalin-6-ylboronic acid and 5-Bromo-2-nitroaniline.
Materials:
-
5-Bromo-2-nitroaniline (1.0 equiv)
-
Quinoxalin-6-ylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromo-2-nitroaniline (1.0 equiv), Quinoxalin-6-ylboronic acid (1.5 equiv), and potassium carbonate (3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe in a 4:1 ratio (e.g., 20 mL Dioxane and 5 mL Water for a 10 mmol scale reaction).
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (0.05 equiv) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 80°C and stir vigorously for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 5-Nitro-2'-(quinoxalin-6-yl)aniline as a solid. The reported yield for this reaction is greater than 95%.
Associated Signaling Pathway: FLT3 Inhibition
Quizartinib functions by inhibiting FMS-like tyrosine kinase 3 (FLT3). In certain leukemias, particularly AML, mutations in the FLT3 gene lead to constitutive activation of the FLT3 receptor.[1][5] This aberrant signaling promotes uncontrolled cell proliferation and survival.[5] The binding of the FLT3 ligand (FL) normally triggers receptor dimerization and autophosphorylation, activating downstream pathways like PI3K/Akt and MAPK/ERK.[1][6] Mutated FLT3 receptors are constitutively active, driving these pathways without ligand stimulation. Quizartinib selectively binds to the FLT3 kinase domain, blocking its activity and inhibiting these downstream pro-survival signals, ultimately leading to apoptosis of the cancer cells.
References
- 1. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD-positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medlineplus.gov [medlineplus.gov]
- 6. Reactome | FLT3 Signaling [reactome.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with Quinoxalin-6-ylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Suzuki coupling reactions involving Quinoxalin-6-ylboronic acid. The following information is curated to address specific challenges that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing the Suzuki coupling reaction with Quinoxalin-6-ylboronic acid?
A1: The most critical parameters for a successful Suzuki coupling reaction are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The interplay between these factors is crucial for achieving high yields and minimizing side products. For nitrogen-containing heteroarylboronic acids like quinoxalin-6-ylboronic acid, catalyst inhibition by the nitrogen lone pair can be a concern, making the selection of an appropriate ligand particularly important.
Q2: I am observing a low yield of my desired product. What are the common causes and how can I troubleshoot this?
A2: Low yields in Suzuki coupling reactions can stem from several factors. Common causes include inactive catalyst, inefficient transmetalation, or decomposition of the boronic acid. To troubleshoot, first ensure that your palladium catalyst is active and the ligand is appropriate for the coupling partners. Next, consider the base and solvent system, as these play a key role in the activation of the boronic acid for transmetalation. Finally, be mindful of potential protodeboronation (cleavage of the C-B bond), which can be exacerbated by the presence of water or acidic impurities. A systematic optimization of these parameters is often necessary to improve the yield.
Q3: What are the signs of boronic acid decomposition, and how can it be prevented?
A3: Decomposition of quinoxalin-6-ylboronic acid can manifest as the formation of quinoxaline as a byproduct (protodeboronation) or homocoupling of the boronic acid. To prevent decomposition, it is advisable to use freshly opened or properly stored boronic acid. Running the reaction under anhydrous conditions, if compatible with the chosen base and solvent, can minimize protodeboronation. Alternatively, converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can be an effective strategy.[1]
Q4: How does the choice of the halide (I, Br, Cl) on the coupling partner affect the reaction?
A4: The reactivity of the halide coupling partner in Suzuki reactions generally follows the order: I > Br > OTf >> Cl.[2] Aryl iodides are the most reactive and typically require milder reaction conditions. Aryl bromides are also widely used and offer a good balance of reactivity and stability. Aryl chlorides are the least reactive and often necessitate the use of more specialized and electron-rich phosphine ligands to achieve good yields.
Troubleshooting Guide
Problem 1: Low to No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand. - Consider using a pre-catalyst that is more stable to air and moisture. - Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) and ligands. |
| Inefficient Transmetalation | - The choice of base is critical. Screen different bases such as K₃PO₄, K₂CO₃, Cs₂CO₃, or organic bases. - Ensure the base is finely powdered and anhydrous if using non-aqueous conditions. - The solvent system can significantly impact transmetalation. Consider solvent mixtures like dioxane/water or THF/water. |
| Protodeboronation of Quinoxalin-6-ylboronic acid | - Use anhydrous solvents and reagents. - Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester). - Use a less nucleophilic base if hydrolysis is a concern. |
| Poor Reagent Quality | - Use fresh, high-purity quinoxalin-6-ylboronic acid and aryl halide. - Ensure solvents are properly dried and degassed. |
Problem 2: Significant Side Product Formation (Homocoupling, Dehalogenation)
| Possible Cause | Troubleshooting Steps |
| Oxygen Contamination | - Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst. - Maintain a positive pressure of inert gas throughout the reaction. |
| Palladium Black Precipitation | - This indicates catalyst decomposition. Use a ligand that better stabilizes the palladium catalyst. - Lowering the reaction temperature may help. |
| Excessive Homocoupling of Boronic Acid | - This is often promoted by oxygen. Ensure rigorous degassing. - A change in the catalyst/ligand system may be necessary. |
| Dehalogenation of the Aryl Halide | - This can be caused by certain bases or impurities. Try a different base. - Ensure the reaction is not running for an excessively long time. |
Data Presentation: Optimizing Suzuki Coupling with a Quinoxaline Core
The following tables summarize the results from a study on the regioselective Suzuki-Miyaura cross-coupling of 2,6-dichloroquinoxaline with various arylboronic acids.[3][4] This data can serve as a valuable starting point for optimizing reactions with quinoxalin-6-ylboronic acid.
Table 1: Monosubstitution of 2,6-Dichloroquinoxaline with Arylboronic Acids [3]
| Entry | Arylboronic Acid (Ar) | Yield (%) |
| 1 | 2-Tolyl | 77 |
| 2 | 3-Tolyl | 67 |
| 3 | 4-Tolyl | 75 |
| 4 | 2,6-Dimethylphenyl | 37 |
| 5 | 3,5-Dimethylphenyl | 90 |
| 6 | 2,4,6-Trimethylphenyl | 96 |
| 7 | 2-Methoxyphenyl | 72 |
| 8 | 4-Methoxyphenyl | 63 |
| 9 | 4-Fluorophenyl | 62 |
| 10 | 2-Thienyl | 45 |
Reaction Conditions: 2,6-dichloroquinoxaline (1 equiv), arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2 equiv), THF, 90 °C, 8 h.
Table 2: Disubstitution of 2,6-Dichloroquinoxaline with Arylboronic Acids [3]
| Entry | Arylboronic Acid (Ar) | Yield (%) |
| 1 | 4-Tolyl | 94 |
| 2 | 3,5-Dimethylphenyl | 85 |
| 3 | 2-Methoxyphenyl | 73 |
| 4 | 4-Fluorophenyl | 65 |
| 5 | 4-tert-Butylphenyl | 81 |
Reaction Conditions: 2,6-dichloroquinoxaline (1 equiv), arylboronic acid (2.5 equiv), Pd(PPh₃)₄ (5 mol%), 2 M K₂CO₃ (aq), 1,4-dioxane, 120 °C, 12 h.
Experimental Protocols
The following are representative experimental protocols adapted from the successful Suzuki-Miyaura coupling of 2,6-dichloroquinoxaline.[3][4] These can be used as a starting point for reactions with quinoxalin-6-ylboronic acid, with the understanding that optimization may be required.
Protocol 1: General Procedure for Monosubstitution
-
To a flame-dried Schlenk flask, add 2,6-dichloroquinoxaline (1.0 mmol), the desired arylboronic acid (1.3 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed tetrahydrofuran (THF, 8 mL) via syringe.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask under a positive flow of argon.
-
Heat the reaction mixture to 90 °C and stir for 8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Disubstitution
-
To a Schlenk tube, add 2,6-dichloroquinoxaline (1.0 mmol), the desired arylboronic acid (2.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add 1,4-dioxane (8 mL) and a 2 M aqueous solution of potassium carbonate (K₂CO₃, 2.0 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A troubleshooting workflow for addressing low reaction yields.
Caption: A decision tree for selecting initial reaction parameters.
References
Technical Support Center: Suzuki Coupling with Quinoxaline Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving quinoxaline boronic acids. Quinoxaline moieties are crucial in medicinal chemistry, and mastering their incorporation via Suzuki coupling is essential for the efficient synthesis of novel compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and side reactions encountered during the Suzuki coupling of quinoxaline boronic acids.
Q1: My Suzuki coupling reaction with a quinoxaline boronic acid is resulting in a low yield of the desired product. What are the primary side reactions I should be aware of?
A1: Low yields in Suzuki couplings with quinoxaline boronic acids are often attributed to three main side reactions:
-
Protodeboronation: This is the cleavage of the C–B bond of the quinoxaline boronic acid, replacing it with a C–H bond. This leads to the formation of the parent quinoxaline as a byproduct and consumption of the boronic acid starting material. Quinoxaline boronic acids, being electron-deficient heteroaryl boronic acids, are particularly susceptible to this side reaction.
-
Homocoupling: This side reaction leads to the formation of a biquinoxaline dimer from the coupling of two molecules of the quinoxaline boronic acid. It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is inefficiently reduced to the active Pd(0) species.
-
Dehalogenation: This involves the reduction of the aryl halide coupling partner to the corresponding arene, where the halogen atom is replaced by a hydrogen atom.
Q2: I have identified protodeboronation as the major side reaction in my experiment. How can I minimize it?
A2: Protodeboronation is a significant challenge with electron-deficient heteroaryl boronic acids like those of quinoxaline.[1] Here are several strategies to mitigate this issue:
-
Choice of Base: The base plays a crucial role. While necessary for the activation of the boronic acid, strong bases can also promote protodeboronation. Milder inorganic bases are often preferred.
-
Use of Boronic Esters: Converting the quinoxaline boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, can significantly reduce protodeboronation.[1] These derivatives slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.
-
Anhydrous Conditions: Water can act as a proton source for protodeboronation. Employing anhydrous solvents and bases can be beneficial.
-
Reaction Time and Temperature: Minimizing the reaction time and using the lowest effective temperature can help reduce the extent of boronic acid decomposition.
Q3: Homocoupling of my quinoxaline boronic acid is a significant problem. What are the best strategies to avoid this side reaction?
A3: Homocoupling of boronic acids is primarily caused by oxygen in the reaction mixture or the presence of Pd(II) species.[1] To suppress the formation of biquinoxaline byproducts, consider the following:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. This removes dissolved oxygen which can oxidize the active Pd(0) catalyst.
-
Use of a Pd(0) Source: Employing a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous as it does not require an in-situ reduction step which can sometimes be inefficient and lead to side reactions.
-
Choice of Ligand: Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can promote the desired cross-coupling pathway and sterically hinder the formation of intermediates that lead to homocoupling.[1]
-
Addition of a Reducing Agent: In some cases, the addition of a mild reducing agent can help to maintain the palladium in its active Pd(0) state.
Q4: I am observing a significant amount of the dehalogenated starting material. How can I prevent this?
A4: Dehalogenation occurs when the palladium-halide intermediate reacts with a hydride source. To minimize this side reaction:
-
Choice of Solvent and Base: Avoid using solvents or bases that can act as hydride donors.
-
Bulky, Electron-Rich Ligands: Similar to preventing homocoupling, using bulky, electron-rich ligands can accelerate the desired cross-coupling catalytic cycle, thereby outcompeting the dehalogenation pathway.
Data Presentation: Optimizing Reaction Conditions
Since quinoxaline boronic acids are electron-deficient, the choice of catalyst, ligand, and base is critical for a successful Suzuki coupling. The following tables provide a summary of expected performance for different reaction components based on literature for analogous electron-deficient N-heterocyclic systems.
Table 1: Comparison of Palladium Catalysts and Ligands
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, requires higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type systems for electron-deficient partners. | 2-5 |
Table 2: Comparison of Bases for Suzuki Coupling of Electron-Deficient Boronic Acids
| Base | Solvent | Key Advantages | Potential Issues |
| K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | Effective for many Suzuki couplings, promotes high reaction rates. | Can be strongly basic, potentially leading to side reactions with sensitive substrates. |
| K₂CO₃ | Dioxane/H₂O or Toluene/H₂O | Common and effective base, moderate strength. | May be less effective for very challenging couplings. |
| Cs₂CO₃ | Dioxane/H₂O or Toluene/H₂O | Often provides higher yields for difficult couplings. | More expensive. |
| KF | Toluene/H₂O or Dioxane/H₂O | Fluoride ions can play a unique role in activating the boronic acid. | Can be less effective than carbonates or phosphates. |
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling of a halo-quinoxaline derivative with a quinoxaline boronic acid. This protocol should be optimized for specific substrates.
Synthesis of a Di(quinoxalinyl) Derivative via Suzuki-Miyaura Coupling
Materials:
-
Halo-quinoxaline (e.g., 2-chloroquinoxaline) (1.0 eq.)
-
Quinoxaline boronic acid (e.g., quinoxalin-6-ylboronic acid) (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq.)
-
Base (e.g., Na₂CO₃) (2.0 eq.)
-
Degassed solvent mixture (e.g., 4:1 v/v DME/water)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the halo-quinoxaline (1.0 eq.), quinoxaline boronic acid (1.5 eq.), and base (2.0 eq.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.05 eq.) followed by the degassed solvent mixture.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 90-120 °C) and monitor the progress by TLC or LC-MS. For microwave-assisted reactions, heating at 140 °C for 20 minutes can be effective.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Mandatory Visualizations
The following diagrams illustrate key concepts in troubleshooting Suzuki coupling reactions with quinoxaline boronic acids.
Caption: Troubleshooting workflow for low yields in Suzuki coupling.
Caption: Competing pathways in Suzuki coupling reactions.
References
Technical Support Center: Quinoxalin-6-ylboronic Acid in Chemical Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving Quinoxalin-6-ylboronic acid, with a specific focus on preventing deboronation.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem with Quinoxalin-6-ylboronic acid?
A1: Deboronation, or protodeboronation, is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For Quinoxalin-6-ylboronic acid, this results in the formation of quinoxaline as a byproduct, reducing the yield of your desired coupled product. This is particularly problematic in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Quinoxalin-6-ylboronic acid is a heteroaromatic boronic acid containing basic nitrogen atoms. Such compounds can form zwitterionic species, especially under neutral pH conditions, which can accelerate the rate of deboronation through unimolecular fragmentation of the C-B bond.
Q2: What are the main factors that cause deboronation of Quinoxalin-6-ylboronic acid?
A2: Several factors can promote the deboronation of Quinoxalin-6-ylboronic acid:
-
pH: Both acidic and basic conditions can catalyze deboronation. For many heteroaromatic boronic acids, the rate of deboronation is minimized at a specific pH, which is often near neutral. However, the zwitterionic nature of quinoxaline boronic acid can lead to instability even at neutral pH.
-
Temperature: Higher reaction temperatures significantly accelerate the rate of deboronation.[2]
-
Reaction Time: Longer reaction times increase the exposure of the boronic acid to conditions that favor deboronation.
-
Choice of Base: The type and strength of the base used in the reaction are critical. Strong bases can increase the rate of base-catalyzed deboronation.
-
Solvent: The solvent system can influence the stability of the boronic acid. Protic solvents, especially water, can be a proton source for deboronation.
-
Catalyst and Ligands: The efficiency of the catalyst system plays a role. A highly active catalyst that promotes the desired coupling reaction at a faster rate than deboronation can improve the product yield. Conversely, certain ligands might accentuate deboronation.[2]
Q3: How can I minimize deboronation during my Suzuki-Miyaura coupling reaction with Quinoxalin-6-ylboronic acid?
A3: Here are several strategies to mitigate deboronation:
-
Optimize Reaction Conditions:
-
Lower the Temperature: Whenever possible, run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Use a Weaker Base: Consider using milder bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ instead of strong bases like NaOH or KOH.
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it reaches completion.
-
-
Use a Protecting Group: Convert the boronic acid to a more stable boronate ester. Common and effective options include:
-
Pinacol Esters: These are generally more stable than the corresponding boronic acids.
-
MIDA (N-methyliminodiacetic acid) Esters: MIDA boronates are highly stable, crystalline solids that are compatible with chromatography and unreactive under many standard cross-coupling conditions. The boronic acid can be slowly released in situ under mild aqueous basic conditions.
-
DABO (diethanolamine) Boronates: These are air-stable complexes that can be used directly in Suzuki-Miyaura reactions and often show enhanced stability for heteroaromatic boronic acids.[3]
-
-
Employ a Highly Active Catalyst System: Use a catalyst system that promotes rapid cross-coupling, thus outcompeting the slower deboronation side reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low yield of desired product and significant amount of quinoxaline byproduct. | High rate of deboronation. | 1. Lower the reaction temperature.2. Switch to a milder base (see Table 1 for comparison).3. Convert Quinoxalin-6-ylboronic acid to its pinacol or MIDA ester.4. Use a more active palladium catalyst/ligand system to accelerate the cross-coupling. |
| Reaction is sluggish at lower temperatures. | Insufficient thermal energy for the catalytic cycle to proceed efficiently. | 1. Screen different catalyst systems known for high activity at lower temperatures.2. If using a boronate ester, ensure the conditions are suitable for its transmetalation, which can be slower than that of the free boronic acid. |
| Inconsistent results between batches. | Decomposition of Quinoxalin-6-ylboronic acid during storage. | 1. Store the boronic acid under an inert atmosphere (argon or nitrogen) at low temperature.2. For long-term storage, consider converting it to a more stable MIDA or DABO boronate ester. |
Data Presentation
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield.
The following data is illustrative and based on typical Suzuki-Miyaura reactions. Optimal conditions for Quinoxalin-6-ylboronic acid may vary.
| Base | Relative Strength | Typical Yield of Coupled Product | Notes |
| NaOH | Strong | Moderate to Low | High potential for deboronation and side reactions. |
| KOH | Strong | Moderate to Low | Similar to NaOH, high risk of deboronation. |
| K₂CO₃ | Moderate | Good to Excellent | A commonly used and effective base.[4] |
| Cs₂CO₃ | Moderate | Good to Excellent | Often provides good results, particularly with challenging substrates. |
| K₃PO₄ | Weak | Good to Excellent | A mild and often high-yielding base for sensitive substrates.[1][2] |
| NaOAc | Weak | Moderate to Good | Can be effective in certain systems. |
| TEA (Triethylamine) | Organic (Weak) | Variable | Can be effective, but optimization is often required. |
Table 2: Suzuki-Miyaura Cross-Coupling of 2,6-Dichloroquinoxaline with Various Arylboronic Acids.
This data from a closely related quinoxaline derivative provides a reference for expected yields under specific conditions.
Reaction Conditions: 2,6-dichloroquinoxaline (1 equiv), Arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2 equiv), THF, 90 °C, 8 h.[2]
| Arylboronic Acid | Yield of Monosubstituted Product (%) |
| 2-Tolylboronic acid | 77 |
| 3-Tolylboronic acid | 67 |
| 4-Tolylboronic acid | 75 |
| 3,5-Dimethylphenylboronic acid | 90 |
| 2,4,6-Trimethylphenylboronic acid | 96 |
| 2-Methoxyphenylboronic acid | 72 |
| 4-Methoxyphenylboronic acid | 63 |
| 2-Thienylboronic acid | 45 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Haloquinoxaline with Quinoxalin-6-ylboronic acid Pinacol Ester
This protocol is a starting point and should be optimized for your specific substrates.
Reagent Preparation:
-
To an oven-dried reaction vessel, add the haloquinoxaline (1.0 equiv.), Quinoxalin-6-ylboronic acid pinacol ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
Catalyst and Solvent Addition:
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Add a degassed solvent (e.g., dioxane, THF, or toluene, with a small, optimized amount of water if necessary) via syringe.
Reaction and Work-up:
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Visualizations
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Troubleshooting low yield in cross-coupling of chloro-quinoxalines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in palladium-catalyzed cross-coupling reactions involving chloro-quinoxaline substrates.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with chloro-quinoxalines often challenging?
Chloro-quinoxalines are considered less reactive coupling partners compared to their bromo or iodo counterparts. This is due to the strong C-Cl bond, which makes the initial oxidative addition step in the catalytic cycle more difficult.[1][2] Consequently, these reactions often require highly active catalyst systems and carefully optimized conditions to achieve good yields.[3] The electron-deficient nature of the quinoxaline ring can also influence reactivity.[1]
Q2: What are the most common types of cross-coupling reactions used for chloro-quinoxalines?
The most common palladium-catalyzed cross-coupling reactions for functionalizing chloro-quinoxalines are:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters.[1]
-
Buchwald-Hartwig Amination: For forming C-N bonds with various amines.[1]
-
Sonogashira Coupling: For creating C-C triple bonds with terminal alkynes.[1]
-
Heck Reaction: For forming C-C bonds by coupling with an alkene.[4]
Q3: What is the first step I should take when a reaction fails or gives a low yield?
Before extensively screening new conditions, verify the quality and purity of your starting materials and reagents. Ensure that the chloro-quinoxaline is pure, the coupling partner (e.g., boronic acid, amine) has not degraded, and the solvents are anhydrous and properly degassed.[5] Oxygen can deactivate the palladium catalyst, so maintaining an inert atmosphere is crucial.[1][5]
Q4: How critical is the choice of palladium catalyst and ligand?
The choice of catalyst and ligand is paramount. Due to the lower reactivity of aryl chlorides, standard catalysts like Pd(PPh₃)₄ may not be sufficient.[6] Modern, highly active systems are often required:
-
Palladium Source: Palladium precatalysts (e.g., XPhos Pd G3) are often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[1][2]
-
Ligands: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) are highly effective as they stabilize the catalyst and promote the difficult oxidative addition step.[1][3]
Detailed Troubleshooting Guides
General Troubleshooting Workflow
If you are experiencing low yields, the following workflow can help diagnose and solve the issue. Start by identifying the primary symptom (e.g., unreacted starting material, formation of byproducts) and follow the suggested steps.
Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for C-C bond formation but can be challenging with chloro-quinoxalines.
Q: My chloro-quinoxaline is mostly unreacted. What should I try first?
A: This indicates a problem with the oxidative addition step.
-
Catalyst System: Switch to a more active catalyst. Use a modern Buchwald-type biarylphosphine ligand (like XPhos or SPhos) with a palladium source like Pd₂(dba)₃ or a pre-formed precatalyst.[1][3]
-
Temperature: Increase the reaction temperature. Reactions involving aryl chlorides often require temperatures between 80-120 °C to proceed efficiently.[1][5]
-
Base: Ensure you are using an appropriate base. For challenging couplings, strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[3][7]
Q: I am observing significant amounts of a homocoupled boronic acid byproduct. How can I prevent this?
A: Homocoupling is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[1][3]
-
Inert Atmosphere: Ensure your reaction setup is rigorously free of oxygen. Degas your solvent thoroughly using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through it for an extended period.[1][3]
-
Palladium Source: Use a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient precatalyst. If using a Pd(II) source like Pd(OAc)₂, it may not be reducing to the active Pd(0) state efficiently, leading to side reactions.[3]
Table 1: Effect of Reaction Parameters on Suzuki-Miyaura Coupling Yield
This table summarizes representative yields for the coupling of 2,6-dichloroquinoxaline with various arylboronic acids, demonstrating the impact of different substituents.
| Entry | Arylboronic Acid (Ar) | Product | Yield (%)[7] |
| 1 | 2-Methylphenyl | 6-Chloro-2-(2-methylphenyl)quinoxaline | 77 |
| 2 | 3,5-Dimethylphenyl | 6-Chloro-2-(3,5-dimethylphenyl)quinoxaline | 90 |
| 3 | 2,4,6-Trimethylphenyl | 6-Chloro-2-(2,4,6-trimethylphenyl)quinoxaline | 96 |
| 4 | 2,6-Dimethoxyphenyl | 6-Chloro-2-(2,6-dimethoxyphenyl)quinoxaline | 97 |
| 5 | 2-Thienyl | 6-Chloro-2-(2-thienyl)quinoxaline | 45 |
| 6 | 4-Fluorophenyl | 6-Chloro-2-(4-fluorophenyl)quinoxaline | 62 |
Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol is based on established methods for coupling aryl chlorides and should be optimized for specific substrates.[7][8]
-
Reaction Setup: To an oven-dried Schlenk flask, add the chloro-quinoxaline (1.0 equiv.), the arylboronic acid (1.3-1.5 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; XPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.[5]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.[9]
-
Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 90-110 °C) for 8-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Guide 2: Buchwald-Hartwig Amination
This reaction is essential for synthesizing N-aryl quinoxalines but is sensitive to reaction conditions.
Q: My reaction is sluggish and gives low conversion, even at high temperatures. What's wrong?
A: Aryl chlorides are challenging substrates for Buchwald-Hartwig amination.[1]
-
Catalyst & Ligand: This is the most critical factor. Use a highly active palladium precatalyst (e.g., XPhos Pd G3) designed for C-N bond formation. Simple Pd(OAc)₂/phosphine mixtures are often unreliable.[1][2]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these couplings.[1] Weaker bases like K₃PO₄ or Cs₂CO₃ may be used for base-sensitive substrates but might require more active ligands or higher temperatures.[10]
-
Solvent: Ensure you are using an anhydrous, non-coordinating, and thoroughly degassed solvent like toluene or dioxane.[1]
Q: I'm getting a complex mixture of byproducts. What could be the cause?
A: Complex mixtures can arise from side reactions or decomposition.
-
Hydrodehalogenation: This byproduct (where the chlorine is replaced by hydrogen) can result from excess water or certain bases. Ensure anhydrous conditions.[1]
-
Ligand Choice: The ligand can influence selectivity. For example, certain ligands like BrettPhos have shown selectivity for coupling with primary amines.[1] Screening a panel of ligands may be necessary to find one that minimizes side reactions for your specific substrate.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
This table provides a starting point for optimizing the amination of chloro-quinoxalines.
| Parameter | Recommended Condition | Rationale / Notes |
| Palladium Source | Palladium Precatalyst (e.g., XPhos Pd G3) | Provides more reliable formation of the active catalytic species.[1] |
| Ligand | Bulky Biarylphosphine (e.g., XPhos) | Essential for promoting the coupling of less reactive aryl chlorides.[1] |
| Base | NaOtBu | Strong, non-nucleophilic base; most common for this transformation.[1][10] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous and degassed are critical.[1] |
| Temperature | 100-120 °C | Higher temperatures are often needed to overcome the activation barrier.[1] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general guideline and requires optimization.[1][9]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the chloro-quinoxaline (1.0 equiv.), palladium precatalyst (2 mol%), and base (e.g., NaOtBu, 1.5 equiv.) in an oven-dried reaction vessel.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene), followed by the amine (1.2 equiv.).
-
Reaction: Seal the vessel and heat with vigorous stirring at 100-120 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Purification of Quinoxalin-6-ylboronic acid hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of quinoxalin-6-ylboronic acid hydrochloride from a typical reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: Given that a common synthetic route is the palladium-catalyzed Miyaura borylation of a 6-haloquinoxaline (e.g., 6-bromoquinoxaline) with a diboron reagent, the most likely impurities include:
-
Unreacted Starting Materials: Residual 6-haloquinoxaline.
-
Catalyst Residues: Palladium catalyst and associated phosphine ligands (e.g., triphenylphosphine or its oxide).
-
Boron-Containing Byproducts: Excess diboron reagent (e.g., bis(pinacolato)diboron) and its hydrolysis products.[1]
-
Homocoupling Products: Biaryl compounds formed from the coupling of two quinoxaline molecules.
-
Deboronated Quinoxaline: Quinoxaline formed from the loss of the boronic acid group.
Q2: My crude product is a dark-colored solid. How can I remove the color?
A2: The dark color often originates from residual palladium catalyst. During the purification process, particularly recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities, and it can then be removed by hot filtration before allowing the solution to cool and crystallize.
Q3: I am having trouble getting my this compound to crystallize. What can I do?
A3: If your compound is "oiling out" or failing to crystallize, you can try several techniques. First, ensure you are using an appropriate solvent system; a mixture of a solvent in which the compound is soluble and a non-solvent is often effective. Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also induce crystallization. Lastly, ensure slow cooling, as rapid cooling can favor oil formation over crystal growth.
Q4: My purified compound shows broad peaks in the NMR spectrum. What could be the issue?
A4: Broad NMR peaks for boronic acids can sometimes be due to the presence of boronic anhydrides (boroxines), which form through intermolecular dehydration. This can often be mitigated by dissolving the sample in a solvent containing a small amount of water or by converting the boronic acid to its trifluoroborate salt for analysis. Residual paramagnetic impurities, such as palladium, can also cause peak broadening.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Potential Cause | Troubleshooting Steps |
| Product Loss During Extraction | Ensure the pH of the aqueous phase is correctly adjusted during acid-base extraction to ensure the boronic acid is in its desired form (salt or free acid) for the intended phase. Perform multiple extractions with smaller volumes of solvent to improve recovery. |
| Incomplete Crystallization | After cooling the recrystallization mixture to room temperature, place it in an ice bath or refrigerate to maximize crystal formation. Ensure you are not using an excessive amount of solvent for recrystallization. |
| Product Adhesion to Silica Gel | Quinoxaline derivatives can be sensitive to the acidic nature of silica gel, leading to poor recovery.[2] Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-2%).[2] Alternatively, use a different stationary phase like neutral alumina. |
Issue 2: Persistent Impurities After Purification
| Potential Cause | Troubleshooting Steps |
| Co-elution with Product in Column Chromatography | The chosen solvent system may not be selective enough. Experiment with different solvent systems on a Thin Layer Chromatography (TLC) plate to achieve better separation before attempting another column.[2] A gradient elution, where the polarity of the mobile phase is gradually increased, may also improve separation.[2] |
| Ineffective Recrystallization | The impurity may have similar solubility to the product in the chosen solvent. Try a different solvent or a combination of solvents for recrystallization. A two-solvent system (one in which the product is soluble and one in which it is less soluble) can be very effective. |
| Residual Palladium Catalyst | If recrystallization with charcoal is insufficient, specialized palladium scavengers can be employed. These are commercially available reagents that selectively bind to and remove palladium from the reaction mixture. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is effective for removing non-acidic and non-basic impurities.
-
Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.
-
Extract the organic solution with an aqueous solution of a base (e.g., 1 M sodium hydroxide) two to three times. The quinoxalin-6-ylboronic acid will convert to its boronate salt and move into the aqueous layer.
-
Combine the aqueous layers and wash with an organic solvent (e.g., ethyl acetate or diethyl ether) to remove any remaining neutral organic impurities.
-
Acidify the aqueous layer to a pH of approximately 2-3 with a mineral acid like hydrochloric acid.[3] The this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of a non-polar organic solvent like hexane.
-
Dry the purified solid under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This method is suitable for separating compounds with different polarities.
-
TLC Analysis: Develop a solvent system that provides good separation of the desired product from impurities on a TLC plate. Aim for an Rf value of 0.2-0.4 for the product.[2] A common starting point for quinoxaline derivatives is a mixture of petroleum ether and ethyl acetate.[2] For more polar compounds, a system of dichloromethane and methanol may be more appropriate.[4]
-
Column Packing: Prepare a silica gel column using the chosen solvent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column. Alternatively, for compounds with low solubility, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[5]
-
Elution: Run the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification by Recrystallization
This is a highly effective method for obtaining high-purity crystalline material.[6]
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For arylboronic acids, common recrystallization solvents include hot water, ethanol, or mixtures like ethyl acetate/hexane.[7][8]
-
Dissolution: In a flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used for decolorization, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the collected crystals with a small amount of cold solvent and then dry them under vacuum.
Data Presentation
Table 1: Recommended Solvent Systems for Flash Column Chromatography
| Polarity of Compound | Stationary Phase | Recommended Eluent System (Starting Point) |
| Non-polar to Moderately Polar | Silica Gel | Hexane/Ethyl Acetate (gradient from 100:0 to 50:50) |
| Polar | Silica Gel | Dichloromethane/Methanol (gradient from 100:0 to 95:5)[4] |
| Very Polar/Acidic | Reverse-Phase C18 Silica | Water/Acetonitrile with 0.1% Formic Acid (gradient) |
| Base-Sensitive | Neutral Alumina | Hexane/Ethyl Acetate |
Table 2: Recommended Solvents for Recrystallization
| Solvent/Solvent System | Comments |
| Water | Effective for polar compounds; often yields very pure product.[8] |
| Ethanol | A good general-purpose solvent for recrystallization of arylboronic acids.[7] |
| Ethyl Acetate/Hexane | A common two-solvent system where ethyl acetate is the solvent and hexane is the anti-solvent. |
| Dichloromethane/Pentane | Another two-solvent system suitable for moderately polar compounds. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for column chromatography purification.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 852362-25-5 [sigmaaldrich.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Catalyst Deactivation in Reactions with Quinoxaline Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation issues in cross-coupling reactions involving quinoxaline boronic acids.
Troubleshooting Guide
Problem: My cross-coupling reaction with a quinoxaline boronic acid is showing low to no conversion.
This is a common issue when working with nitrogen-containing heterocycles like quinoxaline, which can act as catalyst poisons. Follow these steps to diagnose and resolve the problem.
Step 1: Initial Diagnosis and Reaction Analysis
Before adjusting reaction parameters, it is crucial to analyze the reaction mixture to understand the potential cause of failure.
-
Analyze the Crude Reaction Mixture: Use techniques like LC-MS or GC-MS to identify the components present.
-
Are starting materials unreacted? This points towards catalyst inactivity from the start or rapid deactivation.
-
Is there evidence of protodeboronation of the quinoxaline boronic acid? This side reaction can compete with the desired cross-coupling.
-
Are there homocoupling products of the boronic acid or the coupling partner? This can indicate issues with the catalytic cycle or the presence of oxygen.[1]
-
Step 2: Systematic Troubleshooting Strategies
Based on the initial analysis, proceed with the following troubleshooting strategies.
-
Strategy 1: Mitigate Catalyst Poisoning. The lone pair of electrons on the nitrogen atoms of the quinoxaline ring can coordinate strongly to the palladium catalyst, leading to deactivation.[2]
-
Increase Catalyst Loading: As a straightforward initial approach, increasing the catalyst loading may compensate for the portion of the catalyst that becomes deactivated.
-
Use More Robust Catalyst Systems: Employ catalyst systems known for their resistance to poisoning by N-heterocycles. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can shield the metal center and improve stability.[1][2][3]
-
Slow Addition of the Quinoxaline Boronic Acid: Adding the quinoxaline boronic acid slowly over several hours via a syringe pump can maintain a low concentration in the reaction mixture, minimizing the rate of catalyst poisoning.[3]
-
-
Strategy 2: Optimize Reaction Conditions.
-
Screen Different Bases: The choice of base is critical. Milder bases such as K₃PO₄ or Cs₂CO₃ are often effective in Suzuki-Miyaura reactions and can be less detrimental to catalyst stability compared to stronger bases.
-
Vary the Solvent: The solvent can influence catalyst stability and reactivity. Aprotic polar solvents like dioxane, THF, or DMF are commonly used. Sometimes a solvent screen is necessary to find the optimal conditions.[2]
-
Adjust the Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[2] Finding the optimal temperature that balances reactivity and catalyst stability is key.
-
-
Strategy 3: Ensure Reagent and Reaction Purity.
-
Use High-Purity Reagents: Impurities in the quinoxaline boronic acid, coupling partner, or other reagents can act as catalyst poisons.[2][4] Ensure all reagents are of high purity.
-
Maintain an Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen.[1][2] Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that solvents are properly degassed.
-
Frequently Asked Questions (FAQs)
Q1: Why are reactions with quinoxaline boronic acids prone to catalyst deactivation?
A1: The nitrogen atoms in the quinoxaline ring possess lone pairs of electrons that can strongly coordinate to the active metal center of the palladium catalyst.[2] This coordination can block the active sites required for the catalytic cycle to proceed, leading to catalyst poisoning and a significant drop in or complete loss of activity.[2]
Q2: What are the visible signs of catalyst deactivation in my reaction?
A2: Signs of catalyst deactivation can include a significant decrease in the reaction rate, a reaction that stalls before completion, or a change in the color of the reaction mixture (e.g., formation of palladium black, indicating catalyst precipitation).[2][5] You may also find that higher catalyst loadings are required to achieve the desired conversion.[2]
Q3: Can I reuse my palladium catalyst after a reaction with a quinoxaline boronic acid?
A3: Reusability is often challenging if the catalyst has been poisoned. While some regeneration techniques exist for palladium catalysts, such as oxidative treatments, their effectiveness depends on the severity and nature of the deactivation.[3] For reactions involving potent catalyst poisons like N-heterocycles, it is generally advisable to use a fresh batch of catalyst for each reaction to ensure reproducibility.
Q4: How can I minimize protodeboronation of my quinoxaline boronic acid?
A4: Protodeboronation, the cleavage of the C-B bond, can be a significant side reaction. To minimize it, you can:
-
Use milder bases (e.g., K₃PO₄, NaHCO₃).[4]
-
Employ stable boronic acid surrogates like N-methyliminodiacetic acid (MIDA) boronates, which release the boronic acid slowly into the reaction mixture.[4]
-
Ensure anhydrous reaction conditions, as water can promote this side reaction.
Q5: Are there alternative coupling partners to quinoxaline boronic acids that might be less problematic?
A5: If catalyst deactivation with a quinoxaline boronic acid proves insurmountable, consider using alternative organoboron reagents such as quinoxaline-derived boronate esters (e.g., pinacol esters) or trifluoroborate salts. These reagents can exhibit different stability and reactivity profiles that may be more amenable to your specific reaction.
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the impact of different reaction parameters on the yield of a Suzuki-Miyaura cross-coupling reaction between a generic aryl bromide and a quinoxaline boronic acid, where catalyst deactivation is a prominent issue.
Table 1: Effect of Ligand on Reaction Yield
| Entry | Palladium Precursor | Ligand | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | 15 |
| 2 | Pd₂(dba)₃ | SPhos | 85 |
| 3 | Pd(OAc)₂ | XPhos | 92 |
| 4 | PdCl₂(dppf) | - | 45 |
Table 2: Effect of Base and Solvent on Reaction Yield with a Robust Catalyst System (Pd₂(dba)₃/SPhos)
| Entry | Base | Solvent | Yield (%) |
| 1 | K₂CO₃ | Dioxane/H₂O | 78 |
| 2 | Cs₂CO₃ | Dioxane/H₂O | 85 |
| 3 | K₃PO₄ | THF/H₂O | 82 |
| 4 | NaHCO₃ | DMF | 65 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Quinoxaline Boronic Acid
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), quinoxaline boronic acid (1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Advanced Protocol Utilizing Slow Addition of the Quinoxaline Boronic Acid
-
Reaction Setup: To a dry three-neck flask equipped with a condenser and a dropping funnel, under an inert atmosphere, add the aryl halide (1.0 equiv.), the base (e.g., Cs₂CO₃, 2.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add a portion of the degassed solvent to the flask.
-
Slow Addition: Dissolve the quinoxaline boronic acid (1.2 equiv.) in the remaining degassed solvent and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over a period of 2-4 hours while heating.
-
Reaction and Work-up: Once the addition is complete, continue to stir the reaction at the set temperature until completion. Follow the work-up and purification steps as outlined in Protocol 1.
Visualizations
Caption: Proposed mechanism of catalyst poisoning by quinoxaline boronic acid.
Caption: A logical workflow for troubleshooting catalyst deactivation issues.
References
Improving the solubility of Quinoxalin-6-ylboronic acid for organic reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Quinoxalin-6-ylboronic acid for organic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of Quinoxalin-6-ylboronic acid?
A1: Direct quantitative solubility data for Quinoxalin-6-ylboronic acid is not extensively published. However, based on the behavior of analogous heterocyclic and arylboronic acids, its solubility is expected to be limited in non-polar organic solvents while showing better solubility in polar aprotic and protic solvents.[1][2] Phenylboronic acid, a simpler analogue, displays high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1][3] Due to the polar quinoxaline ring system, it may exhibit some solubility in polar solvents like DMF, DMSO, and alcohols.
Q2: Which solvents are recommended for an initial solubility test with Quinoxalin-6-ylboronic acid?
A2: For initial screening, it is advisable to test a range of polar solvents. Ethers such as 1,4-dioxane and tetrahydrofuran (THF), as well as polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), are common starting points for Suzuki-Miyaura coupling reactions.[4] Alcohols like methanol or ethanol can also be effective.[4]
Q3: My Quinoxalin-6-ylboronic acid is poorly soluble in my chosen reaction solvent. What steps can I take to improve it?
A3: If initial solubility is poor, several strategies can be employed:
-
Co-solvent Systems: Introduce a small amount of a high-solubility solvent (e.g., DMF or DMSO) to your primary reaction solvent.[4] For Suzuki reactions, a biphasic system, such as toluene/water or dioxane/water, is often effective.[4][5]
-
Heating: Gently heating the mixture can significantly increase the solubility of boronic acids.[4] Ensure the temperature is compatible with the stability of all reactants and catalysts.
-
pH Adjustment: The quinoxaline moiety contains basic nitrogen atoms. In aqueous or protic co-solvent systems, adjusting the pH might enhance solubility. The formation of a boronate salt at higher pH can also increase aqueous solubility.[4][6]
-
Derivatization: Convert the boronic acid to a more soluble boronate ester, such as a pinacol ester.[1] These esters are often more soluble in organic solvents and are excellent coupling partners in Suzuki-Miyaura reactions.[1][7]
Q4: How does pH influence the solubility of Quinoxalin-6-ylboronic acid?
A4: The pH of the reaction medium, particularly in systems containing water or protic solvents, can have a significant impact. Boronic acids are Lewis acids that can form tetrahedral boronate species (R-B(OH)₃⁻) in the presence of a base.[7][8] This negatively charged species often exhibits greater aqueous solubility. The basic nitrogen atoms in the quinoxaline ring can also be protonated at low pH, which could affect solubility. For many applications, especially Suzuki coupling, a basic medium is required, which aids in the formation of the active boronate species for transmetalation.[4][7]
Q5: What are boroxines, and should I be concerned about them when working with Quinoxalin-6-ylboronic acid?
A5: Boroxines are cyclic anhydrides formed by the dehydration of three boronic acid molecules.[1][9] This is an equilibrium process. While boroxine formation can occur, it is often reversible in the presence of water. In many Suzuki-Miyaura reactions that use aqueous co-solvents, the boroxine can hydrolyze back to the active boronic acid monomer.[4] However, for anhydrous reactions, the presence of boroxine could affect stoichiometry. It is generally recommended to use the boronic acid form for better control over the reaction.[4]
Solubility Troubleshooting Guide
If you are encountering solubility issues with Quinoxalin-6-ylboronic acid, follow this troubleshooting workflow to identify a suitable solution for your organic reaction.
Caption: Troubleshooting workflow for improving solubility.
Data Summary
While specific quantitative data for Quinoxalin-6-ylboronic acid is limited, the following table provides an expected qualitative solubility profile based on general characteristics of arylboronic acids.[1][2][3]
| Solvent Class | Examples | Expected Solubility | Notes |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Moderate to High | Often used as co-solvents to enhance solubility in other media.[4] |
| Ethers | THF, 1,4-Dioxane, Diethyl Ether | Low to Moderate | Commonly used as primary solvents for Suzuki-Miyaura reactions.[1][5] |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | Can serve as both solvent and reactant in some cases; miscibility with water is an advantage.[4] |
| Hydrocarbons | Toluene, Hexane, Cyclohexane | Very Low | Toluene may be used in biphasic systems with water for Suzuki reactions.[1][4] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Solubility can be moderate, but depends on the specific boronic acid structure.[1] |
| Aqueous | Water | Low (pH dependent) | Solubility increases significantly with the addition of a base to form the boronate salt.[4][10] |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of Quinoxalin-6-ylboronic acid in a chosen solvent.[9]
Methodology:
-
Sample Preparation: Add an excess amount of solid Quinoxalin-6-ylboronic acid to a vial containing a known volume (e.g., 2 mL) of the test solvent. An excess of solid must be present.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. A visible amount of undissolved solid should remain.
-
Sample Collection and Filtration: Stop agitation and allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove all undissolved solids.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and analyze the concentration using a calibrated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and dilution factor.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling with a Co-Solvent System
This protocol outlines a typical setup for a Suzuki-Miyaura reaction where the boronic acid has limited solubility.[4][11]
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Methodology:
-
Reagent Loading: To a reaction vessel, add the aryl halide (1.0 equiv.), Quinoxalin-6-ylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Solvent Addition: Add the chosen co-solvent system (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio). The mixture may appear as a suspension.
-
Degassing: Seal the vessel and degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the suspension for 15-20 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. As the reaction proceeds, the suspended solids should gradually dissolve.
-
Monitoring: Monitor the reaction's progress using an appropriate technique like TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by a suitable method, such as flash column chromatography.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Technical Support Center: Quinoxalin-6-ylboronic acid hydrochloride in Suzuki-Miyaura Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the work-up procedures for reactions involving Quinoxalin-6-ylboronic acid hydrochloride. The following question-and-answer format addresses common issues and provides practical troubleshooting advice to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the role of the hydrochloride in this compound during a Suzuki-Miyaura reaction?
A1: this compound is the salt form of the free boronic acid. The hydrochloride salt enhances the stability and shelf-life of the compound. In a Suzuki-Miyaura coupling reaction, the basic conditions required for the catalytic cycle also serve to neutralize the hydrochloride in situ, generating the active boronic acid species necessary for transmetalation to the palladium catalyst.[1] It is crucial to use a sufficient amount of base to both neutralize the hydrochloride and facilitate the catalytic cycle.
Q2: How much base should I use for the reaction?
A2: A common practice is to use at least 2 to 3 equivalents of a base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2] This excess ensures the complete neutralization of the hydrochloride salt and provides the necessary basic environment for the Suzuki-Miyaura catalytic cycle to proceed efficiently.
Q3: What are the most common side reactions to be aware of?
A3: The most common side reactions include:
-
Protodeboronation: This is the loss of the boronic acid group, which is replaced by a hydrogen atom. This can be minimized by using anhydrous solvents and carefully selecting the base.[3]
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the halide partner can occur, leading to undesired symmetrical biaryl products. This is often promoted by the presence of oxygen.[4]
-
Formation of Palladium Black: Precipitation of palladium metal from the solution indicates catalyst decomposition and can lead to a stalled reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the work-up of Suzuki-Miyaura reactions involving this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Incomplete Neutralization of Hydrochloride | Ensure at least 2-3 equivalents of a suitable base are used. Consider a stronger base if necessary. |
| Catalyst Inactivation | Use fresh, high-quality palladium catalyst and ligands. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[4] |
| Protodeboronation | Use anhydrous solvents and consider a milder base such as potassium fluoride (KF). |
| Poor Solubility of Reactants | Select a solvent system in which both the boronic acid and the coupling partner are soluble at the reaction temperature. Ethers and ketones are generally good solvents for boronic acids.[5][6] |
Problem 2: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Step |
| Product is Water-Soluble | Due to the basic nitrogen atoms in the quinoxaline ring, the product may have some water solubility, especially in acidic conditions. During aqueous work-up, ensure the aqueous layer is neutral or slightly basic to minimize protonation of the quinoxaline product and keep it in the organic phase. |
| Emulsion Formation During Extraction | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the emulsion persists, filter the mixture through a pad of Celite. |
| Co-elution of Product with Boronic Acid Byproducts | Boronic acid residues can sometimes be difficult to remove. A common technique is to wash the organic layer with a dilute aqueous solution of a base (e.g., 1M NaOH) to extract the acidic boronic acid species. Alternatively, repeated co-evaporation of the crude product with methanol can form the volatile trimethyl borate. |
| Residual Palladium in the Final Product | To remove residual palladium, filter the reaction mixture through a pad of Celite before the aqueous work-up.[2] For very fine palladium particles, specialized scavengers can be used. |
Data Presentation
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value/Range | Rationale |
| pKa (of quinoxaline ring nitrogen) | ~0.6 | Based on the reported pKa of the parent quinoxaline molecule.[7][8] This indicates the quinoxaline moiety is a weak base. |
Table 2: Estimated Solubility Profile
| Solvent | Expected Solubility | Rationale |
| Water | Soluble (as hydrochloride salt) | The salt form is expected to be water-soluble. |
| Ethers (e.g., THF, Dioxane) | High | Phenylboronic acid shows high solubility in ethers.[5][6] |
| Ketones (e.g., Acetone) | High | Phenylboronic acid exhibits high solubility in ketones.[5][6] |
| Halogenated Solvents (e.g., Chloroform, Dichloromethane) | Moderate | Based on the solubility of phenylboronic acid.[5][6] |
| Hydrocarbons (e.g., Hexane, Toluene) | Very Low | Phenylboronic acid has very low solubility in hydrocarbons.[5][6] |
Experimental Protocols
Detailed Work-up Procedure for a Typical Suzuki-Miyaura Reaction
-
Cooling and Filtration: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane. Filter the mixture through a pad of Celite to remove the palladium catalyst and any insoluble salts.[2] Wash the Celite pad with the same organic solvent to ensure complete recovery of the product.
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
Water (to remove the bulk of inorganic salts).
-
A dilute aqueous base solution (e.g., 1M NaOH) if boronic acid residues are a concern.
-
Brine (saturated NaCl solution) to reduce the water content in the organic layer and aid in phase separation.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexane. The polarity of the eluent can be adjusted based on the polarity of the product.
Mandatory Visualization
Caption: Troubleshooting workflow for common issues.
Caption: Standard experimental work-up workflow.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Quinoxaline as a potent heterocyclic moiety | PDF [slideshare.net]
- 7. Quinoxaline - Wikipedia [en.wikipedia.org]
- 8. Quinoxaline CAS#: 91-19-0 [amp.chemicalbook.com]
Validation & Comparative
Quinoxalin-6-ylboronic Acid in Suzuki Coupling: A Comparative Guide to Isomer Reactivity
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds. Quinoxaline scaffolds are prevalent in pharmaceuticals and functional materials, making the reactivity of their boronic acid derivatives a subject of keen interest. This guide provides a comparative analysis of the Suzuki coupling reactivity of quinoxalin-6-ylboronic acid versus its other isomers, supported by established mechanistic principles and available experimental data.
Theoretical Reactivity Trends: Electronic and Steric Effects
The quinoxaline ring system consists of a benzene ring fused to a pyrazine ring. The pyrazine ring is electron-deficient due to the presence of two nitrogen atoms, which exert a significant electron-withdrawing effect. Conversely, the benzene ring is comparatively electron-rich.
Electronic Effects: The nucleophilicity of the organoboronic acid is a key factor in the transmetalation step. A more electron-rich (and therefore more nucleophilic) organic group will generally transmetalate more rapidly.
-
Isomers on the Benzene Ring (Positions 5, 6, 7, and 8): Boronic acid groups attached to the benzene portion of the quinoxaline are expected to be more reactive. These positions are less influenced by the electron-withdrawing pyrazine ring, resulting in a more nucleophilic carbon-boron bond.
-
Isomers on the Pyrazine Ring (Positions 2 and 3): Boronic acid groups at these positions are directly attached to the electron-deficient pyrazine ring. The strong electron-withdrawing nature of the adjacent nitrogen atoms decreases the nucleophilicity of the boronic acid, thereby slowing down the transmetalation step and leading to lower reactivity. This is analogous to the well-documented "2-pyridyl problem" in Suzuki couplings, where the proximity of the nitrogen atom to the boronic acid can also lead to catalyst inhibition.[1][2]
Steric Effects: The steric hindrance around the boronic acid group can also impact the rate of reaction. Isomers with the boronic acid group in a more sterically congested environment may exhibit reduced reactivity due to hindered access to the palladium catalyst. In the case of quinoxaline isomers, steric hindrance is generally considered a secondary effect compared to the dominant electronic factors.
Based on these principles, the expected order of reactivity for quinoxalinylboronic acid isomers in Suzuki coupling is:
Positions on Benzene Ring > Positions on Pyrazine Ring
Therefore, quinoxalin-6-ylboronic acid is predicted to be significantly more reactive than isomers such as quinoxalin-2-ylboronic acid.
Experimental Data and Comparison
While a single study with a direct comparison is elusive, individual studies reporting Suzuki couplings of different quinoxaline derivatives support the predicted reactivity trends. The following table summarizes representative, albeit not directly comparative, experimental data for the Suzuki coupling of various quinoxaline derivatives. It is important to note that reaction conditions vary between studies, which can influence yields.
| Quinoxaline Derivative | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 2,6-Dichloroquinoxaline (Coupling at C6) | Arylboronic acids | Pd(0)-NHC | K₃PO₄ | THF | 90 | 63-97 |
| 2-Chloro-3-(2-pyridinyl)quinoxaline | Arylboronic acids | Palladium catalyst | Base | THF | 90-120 | High (General Protocol) |
| 4-(4-bromophenyl)pyrrolo[1,2-a]quinoxaline | Arylboronic acids | Pd(OAc)₂ / Ligand L3 | - | DMF:H₂O (4:1) | 80 | 90-92 |
Note: The data for 2,6-dichloroquinoxaline demonstrates the higher reactivity of the C6 position (on the benzene ring) over the C2 position (on the pyrazine ring), as selective coupling at C6 is readily achieved.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results in Suzuki coupling reactions. Below is a generalized protocol based on common literature procedures for the coupling of haloquinoxalines with arylboronic acids.
General Procedure for Suzuki-Miyaura Coupling of a Haloquinoxaline:
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask) under an inert atmosphere (e.g., Argon or Nitrogen), add the haloquinoxaline (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 0.5-5 mol%), and the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add a degassed solvent or solvent mixture (e.g., Toluene/H₂O, Dioxane/H₂O, or THF). The choice of solvent depends on the solubility of the reactants and the specific catalyst system used.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (typically ranging from 80°C to 120°C) for a period of 2 to 24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationship of quinoxalinylboronic acid isomer reactivity.
References
A Comparative Study of Palladium Catalysts for Quinoxaline-Boronic Acid Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds. For researchers in drug discovery and materials science, the synthesis of substituted quinoxalines is of particular interest due to their prevalence in pharmacologically active compounds. The efficiency of the Suzuki-Miyaura coupling for this purpose is highly dependent on the choice of the palladium catalyst. This guide provides an objective comparison of commonly used palladium catalysts for the coupling of halo-quinoxalines with boronic acids, supported by representative experimental data and detailed protocols.
Comparative Performance of Palladium Catalysts
The selection of a palladium catalyst system, including the palladium source and the associated ligand, is critical for achieving high yields and reaction efficiency in the Suzuki-Miyaura coupling of quinoxalines. Below is a summary of the performance of three common palladium catalyst systems in the coupling of 2-chloroquinoxaline with phenylboronic acid. The data is compiled from established protocols for structurally similar heterocyclic chlorides and serves as a reference for expected outcomes.[1][2]
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O | 90-100 | 12 | 75-85 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene / H₂O | 100-110 | 8-12 | 85-95 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 18 | ~95 |
Note: Yields are representative and can vary based on the specific substrates and precise reaction conditions.
Discussion of Catalysts
1. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a widely used, air-stable catalyst that is effective for a variety of Suzuki-Miyaura couplings.[1][2] For heteroaryl chlorides like 2-chloroquinoxaline, it provides good yields, although it may require longer reaction times compared to more advanced catalytic systems.[2]
2. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride (Pd(dppf)Cl₂): This catalyst is known for its high efficiency and is often employed for more challenging coupling reactions.[1] The dppf ligand provides enhanced stability and promotes the catalytic cycle, often leading to higher yields and shorter reaction times.
3. Palladium(II) Acetate (Pd(OAc)₂) with SPhos: The combination of a simple palladium source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) has become a powerful tool for difficult Suzuki-Miyaura couplings, including those involving heteroaryl chlorides.[1] These ligands facilitate the oxidative addition step, which is often the rate-limiting step for less reactive chlorides.[3]
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling of 2-chloroquinoxaline with phenylboronic acid using the compared palladium catalysts are provided below.
Protocol 1: Using Pd(PPh₃)₄
Materials:
-
2-Chloroquinoxaline (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 2-chloroquinoxaline, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Add 1,4-dioxane and water (degassed).
-
Stir the reaction mixture at 90-100 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: Using Pd(dppf)Cl₂
Materials:
-
2-Chloroquinoxaline (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (10 mL)
-
Water (1 mL)
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
In a sealed reaction vessel, combine 2-chloroquinoxaline, phenylboronic acid, cesium carbonate, and Pd(dppf)Cl₂.
-
Seal the vessel, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add degassed toluene and water.
-
Stir the reaction mixture vigorously at 100-110 °C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After the starting material is consumed (typically 8-12 hours), cool the reaction to room temperature.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the final product.[2]
Protocol 3: Using Pd(OAc)₂ / SPhos
Materials:
-
2-Chloroquinoxaline (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add 2-chloroquinoxaline, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add degassed toluene and degassed water to the flask.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Visualizing the Process
To better understand the experimental process and the underlying chemistry, the following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
A Comparative Guide to the Reactivity of Quinoxalin-6-ylboronic Acid and Phenylboronic Acid in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of quinoxalin-6-ylboronic acid and phenylboronic acid, two key building blocks in modern synthetic and medicinal chemistry. The focus is on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction, with supporting experimental data to inform substrate selection and reaction optimization.
Introduction to the Coupling Partners
Phenylboronic acid is a cornerstone reagent in organic synthesis, valued for its stability, commercial availability, and reliable performance in forming carbon-carbon bonds.[1] Its phenyl ring is electronically neutral, making it a standard for benchmarking reactivity in Suzuki-Miyaura coupling reactions.[1]
Quinoxalin-6-ylboronic acid is a heteroaromatic boronic acid that incorporates the quinoxaline scaffold, a privileged structure in medicinal chemistry. Quinoxaline derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, and kinase inhibitory effects.[1][2][3][4][5][6] This makes quinoxalin-6-ylboronic acid a valuable synthon for the development of novel therapeutics.
Reactivity Comparison in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. The reactivity of the boronic acid is a critical factor influencing the reaction's efficiency. A key determinant of this reactivity is the electronic nature of the aromatic ring attached to the boronic acid moiety.
Theoretical Considerations:
-
Phenylboronic Acid: The phenyl group is considered electronically neutral, providing a baseline for reactivity.
-
Quinoxalin-6-ylboronic Acid: The quinoxaline ring system contains two nitrogen atoms in a pyrazine ring fused to a benzene ring. These nitrogen atoms are electron-withdrawing, which reduces the electron density on the boronic acid's aromatic ring. This electronic deficiency generally leads to a decrease in reactivity in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[2] Electron-deficient boronic acids are also more susceptible to protodeboronation, a common side reaction that can lower the yield of the desired cross-coupled product.[2]
Experimental Data:
| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Phenylboronic acid | Pd/NiFe₂O₄ | K₂CO₃ | DMF/H₂O | 90 | 0.5 | 95 | [7] |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 110 | 1 | ~100 | [8] |
| 3-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 91 | [9] |
| 4-Bromotoluene | 4-Pyridinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/Toluene/H₂O | Reflux | 24 | 70 | [10] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 94 | [9] |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 100 | 18 | 91 | [9] |
Analysis of Reactivity:
The data generally supports the theoretical prediction that electron-deficient heteroarylboronic acids are less reactive than phenylboronic acid. For instance, the coupling of 4-bromotoluene with 4-pyridinylboronic acid resulted in a 70% yield, whereas the reaction with phenylboronic acid under similar conditions typically affords near-quantitative yields. While specific data for quinoxalin-6-ylboronic acid is sparse, its electron-deficient nature suggests that it would exhibit reactivity comparable to or slightly lower than pyridinylboronic acids. Achieving high yields with quinoxalin-6-ylboronic acid may necessitate the use of more active catalyst systems, stronger bases, and higher reaction temperatures.[11]
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Coupling with Phenylboronic Acid:
To a reaction vessel is added the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture (e.g., toluene/water 4:1, 5 mL) is then added. The reaction mixture is heated to the desired temperature (e.g., 90-110 °C) and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[7][8]
Recommended Procedure for Suzuki-Miyaura Coupling with Quinoxalin-6-ylboronic Acid:
Given the likely reduced reactivity of quinoxalin-6-ylboronic acid, a more robust catalytic system is recommended.
To a reaction vessel is added the aryl halide (1.0 mmol), quinoxalin-6-ylboronic acid (1.5 mmol), a high-activity palladium catalyst (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like XPhos or SPhos, 0.02-0.05 mmol), and a stronger base (e.g., K₃PO₄, 2.0 mmol). The vessel is thoroughly degassed and placed under an inert atmosphere. A degassed anhydrous solvent (e.g., dioxane or DMF) is added. The reaction mixture is heated to a higher temperature (e.g., 100-120 °C) and monitored by TLC or LC-MS. Workup and purification are performed as described in the general procedure.[9]
Visualizing the Chemistry and Biological Context
To further aid researchers, the following diagrams illustrate the fundamental processes and the relevance of the quinoxaline scaffold.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Quinoxaline derivatives as inhibitors in oncogenic signaling pathways.
Conclusion
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Structure-Activity Relationship of Quinoxalin-6-ylboronic Acid Derivatives as Potent Kinase Inhibitors
A comparative guide for researchers and drug development professionals on the structure-activity relationship (SAR) of novel quinoxaline-based compounds targeting key protein kinases. This guide provides an objective analysis of their performance, supported by experimental data and detailed methodologies.
Derivatives of quinoxalin-6-ylboronic acid have emerged as a promising class of compounds in the landscape of kinase inhibitor discovery. Recent studies have elucidated the structure-activity relationships of a series of 3-substituted-4-(quinoxalin-6-yl) pyrazoles, identifying them as potent and selective inhibitors of Transforming Growth Factor-β (TGF-β) type I receptor kinase, also known as Activin receptor-like kinase 5 (ALK5). This guide provides a comprehensive overview of these findings, presenting quantitative data, experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Comparative Inhibitory Activity
The inhibitory potential of a series of synthesized 3-substituted-4-(quinoxalin-6-yl) pyrazoles was evaluated against two key protein kinases: ALK5 and p38α mitogen-activated protein (MAP) kinase. The data reveals a significant structure-activity relationship, with specific substitutions on the pyrazole ring influencing both potency and selectivity.
The most potent compound identified in the series, compound 19b , demonstrated a half-maximal inhibitory concentration (IC50) of 0.28 µM against ALK5.[1] Notably, this compound exhibited a high degree of selectivity, with a greater than 35-fold preference for ALK5 over p38α kinase.[1] The high selectivity of these compounds underscores their potential for targeted therapeutic applications with reduced off-target effects. A summary of the inhibitory activities of key compounds from the study is presented in the table below.
| Compound ID | R1 Substitution | R2 Substitution | ALK5 IC50 (µM) | p38α Inhibition (%) @ 10 µM | Selectivity (ALK5 vs. p38α) |
| 19b | H | 4-fluorophenyl | 0.28 | <10 | >35-fold |
| 19a | H | phenyl | 0.45 | 15 | ~22-fold |
| 19c | H | 4-chlorophenyl | 0.32 | 12 | >31-fold |
| 19d | H | 4-methylphenyl | 0.51 | 18 | ~19-fold |
| 16b | 4-fluorophenyl | H | 1.2 | 25 | ~8-fold |
Table 1: Inhibitory Activity of 3-Substituted-4-(quinoxalin-6-yl) Pyrazole Derivatives against ALK5 and p38α Kinases. [1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the quinoxalin-6-ylboronic acid derivatives.
General Synthesis of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles
The synthesis of the target compounds was achieved through a multi-step process, with the key step involving a Suzuki-Miyaura cross-coupling reaction. A generalized scheme is as follows:
-
Synthesis of the Pyrazole Core: A substituted hydrazine is reacted with a β-ketoester to form the pyrazole ring.
-
Halogenation of the Pyrazole: The pyrazole core is halogenated, typically brominated, at the 4-position to prepare it for the Suzuki coupling.
-
Suzuki-Miyaura Coupling: The halogenated pyrazole is coupled with quinoxalin-6-ylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., dioxane/water) to yield the final 4-(quinoxalin-6-yl) pyrazole derivatives.
-
Purification: The final products are purified using column chromatography.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
The inhibitory activity of the synthesized compounds against ALK5 and p38α kinases was determined using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human ALK5 or p38α kinase
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
96-well or 384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Reaction Setup: In a multi-well plate, add the test compound dilutions, the kinase, and the specific peptide substrate.
-
Initiation of Kinase Reaction: Initiate the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Termination and ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
TGF-β/ALK5 Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.[2][3][4][5][6] Dysregulation of this pathway is implicated in several diseases, including cancer and fibrosis. The synthesized quinoxaline derivatives target ALK5, a key receptor kinase in this pathway.
Caption: TGF-β signaling pathway and the inhibitory action of quinoxalin-6-yl pyrazole derivatives on ALK5.
Experimental Workflow for Kinase Inhibitor Evaluation
The following diagram illustrates a general workflow for the synthesis and evaluation of kinase inhibitors, from initial synthesis to the determination of inhibitory potency.
Caption: A generalized experimental workflow for the evaluation of quinoxaline-based kinase inhibitors.
References
- 1. [PDF] Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Schematic diagram showing the main components of the TGFB signaling pathway [pfocr.wikipathways.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Thermal Stability of Heteroaryl Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Heteroaryl boronic acids are indispensable reagents in modern organic synthesis, particularly in the realm of cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Their utility in the synthesis of pharmaceuticals and functional materials is well-established. However, the thermal stability of these compounds can be a critical factor influencing their storage, handling, and reactivity in high-temperature reactions. This guide provides a comparative overview of the thermal stability of various heteroaryl boronic acids, supported by available experimental data.
Data Presentation: Thermal Properties of Selected Heteroaryl Boronic Acids
| Heteroaryl Boronic Acid | Structure | Melting Point (°C) | Notes |
| 2-Pyridineboronic acid | C₅H₆BNO₂ | Not available | Data not found |
| 3-Pyridineboronic acid | C₅H₆BNO₂ | >300 | High thermal stability indicated. |
| 4-Pyridineboronic acid | C₅H₆BNO₂ | >300 | High thermal stability indicated. |
| 2-Furylboronic acid | C₄H₅BO₃ | 112 (dec.) | Decomposes at melting point. |
| 3-Furylboronic acid | C₄H₅BO₃ | 139-144 (dec.) | Decomposes at melting point. |
| 2-Thienylboronic acid | C₄H₅BO₂S | 138-140[1] | |
| 3-Thienylboronic acid | C₄H₅BO₂S | 164-169[2] |
Note: "dec." indicates that the compound decomposes at the specified temperature. The absence of a specific decomposition temperature in the literature for some compounds does not necessarily imply higher stability, but rather a lack of reported data.
Key Observations on Thermal Stability
From the available data, pyridineboronic acids, particularly the 3- and 4-isomers, exhibit significantly higher melting points compared to their furan and thiophene counterparts, suggesting a greater thermal stability in the solid state. Furanboronic acids appear to be the least thermally stable among the group, with decomposition occurring at relatively lower temperatures. Thiophene-based boronic acids show intermediate thermal stability.
The position of the boronic acid group on the heteroaromatic ring also appears to influence stability. For instance, 3-furylboronic acid has a higher melting/decomposition point than 2-furylboronic acid.
Experimental Protocols for Thermal Analysis
To rigorously assess the thermal stability of heteroaryl boronic acids, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the methods of choice.[3] Below are detailed, generalized experimental protocols for these techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the onset temperature of decomposition and quantifying mass loss.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the heteroaryl boronic acid into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.
-
Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is typically determined from the initial point of significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, enthalpies of fusion, and to detect exothermic decomposition events.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the heteroaryl boronic acid into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sealed sample pan and an empty sealed reference pan into the DSC cell.
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its expected melting or decomposition point at a constant heating rate of 10 °C/min.
-
Data Acquisition: Continuously record the differential heat flow and temperature.
-
Data Analysis: Plot the heat flow versus temperature. Endothermic peaks typically represent melting, while exothermic peaks can indicate decomposition. The peak onset temperature is taken as the melting or decomposition point, and the area under the peak corresponds to the enthalpy change.
Visualizations of Experimental Workflow and Decomposition Pathway
Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical workflow for the thermal analysis of a heteroaryl boronic acid sample.
References
A Comparative Guide to Phosphine Ligands for Suzuki-Miyaura Coupling of Quinoxalin-6-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For scientists engaged in drug discovery and development, the quinoxaline scaffold is of significant interest due to its prevalence in a wide array of biologically active compounds. The successful synthesis of complex quinoxaline-containing molecules often hinges on the judicious selection of a phosphine ligand for the palladium-catalyzed coupling of substrates like Quinoxalin-6-ylboronic acid.
This guide provides a comparative evaluation of the efficiency of different classes of phosphine ligands for the Suzuki-Miyaura coupling of Quinoxalin-6-ylboronic acid, offering insights into their performance based on experimental data from analogous heteroaryl coupling reactions.
Performance Comparison of Phosphine Ligands
The choice of phosphine ligand is critical in overcoming the challenges associated with the coupling of heteroaryl boronic acids, such as catalyst deactivation and competing side reactions. The following table summarizes the expected performance of various classes of phosphine ligands in the Suzuki-Miyaura coupling of Quinoxalin-6-ylboronic acid with a suitable aryl halide, such as 6-chloroquinoxaline. The data is extrapolated from studies on structurally similar heteroaromatic systems.
| Ligand Class | Representative Ligands | Typical Catalyst Loading (mol%) | Reaction Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Key Features & Considerations |
| Buchwald Ligands | SPhos, XPhos, RuPhos | 1 - 3 | Room Temp. - 100 | 2 - 12 | 85 - 98 | Highly active for sterically hindered and electron-rich/deficient heteroaryl chlorides. Often allows for lower catalyst loadings and milder reaction conditions.[1] |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | 2 - 5 | 80 - 120 | 12 - 24 | 70 - 90 | Electron-rich and bulky, effective for activating unreactive aryl chlorides. Air-sensitive and require careful handling. |
| Triarylphosphines | PPh₃, P(o-tol)₃ | 3 - 10 | 100 - 120 | 18 - 48 | 50 - 80 | Readily available and air-stable, but generally less active for challenging heteroaryl couplings compared to more specialized ligands.[2] |
| Ferrocenylphosphines | dppf | 2 - 5 | 80 - 110 | 12 - 24 | 75 - 92 | Bidentate ligand that can provide good stability to the palladium center. Effective for a range of Suzuki couplings. |
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of Quinoxalin-6-ylboronic acid with an aryl halide. This protocol should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Quinoxalin-6-ylboronic acid (1.0 equiv)
-
Aryl halide (e.g., 6-chloroquinoxaline) (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (1.1 - 1.5 equiv relative to Pd)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF/H₂O mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or sealed tube, add the aryl halide, Quinoxalin-6-ylboronic acid, palladium precursor, phosphine ligand, and base.
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add the degassed solvent to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 120 °C) for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.
References
A Head-to-Head Comparison of Suzuki, Stille, and Negishi Couplings for Quinoxaline Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to C-C Bond Formation on the Quinoxaline Scaffold
The quinoxaline motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Its synthesis often involves the formation of carbon-carbon bonds to introduce various substituents. Among the plethora of cross-coupling reactions available to synthetic chemists, the palladium-catalyzed Suzuki, Stille, and Negishi couplings are mainstays for forging these crucial bonds. This guide provides a head-to-head comparison of these three powerful methods for the synthesis of substituted quinoxalines, supported by experimental data and detailed protocols to inform your synthetic strategy.
Performance Comparison at a Glance
To facilitate a direct comparison, this guide focuses on the synthesis of 2-arylquinoxalines from a common precursor, 2-chloroquinoxaline. While a single study directly comparing all three methods on the identical substrate is not available, this guide compiles and presents representative data from the literature on analogous systems to provide a valuable comparative overview.
| Coupling Reaction | Typical Yield | Reaction Time | Reaction Temperature (°C) | Key Advantages | Key Disadvantages |
| Suzuki Coupling | 75 - 97% | 8 - 12 hours | 90 - 120 | Low toxicity of boron reagents, commercially available reagents, stable boron compounds. | Requires a base which may not be compatible with sensitive substrates. |
| Stille Coupling | High (typically >80%) | 4 - 24 hours | 80 - 110 | Tolerates a wide range of functional groups, neutral reaction conditions. | Toxicity of organotin reagents and byproducts, difficulty in removing tin residues. |
| Negishi Coupling | High (typically >80%) | 2 - 12 hours | 25 - 80 | High reactivity of organozinc reagents, mild reaction conditions. | Moisture and air sensitivity of organozinc reagents, requires in-situ preparation. |
Catalytic Cycles: A Visual Representation
The fundamental mechanisms of the Suzuki, Stille, and Negishi couplings share a common catalytic cycle involving a palladium catalyst. The key difference lies in the transmetalation step, where the organometallic reagent transfers its organic group to the palladium center.
Benchmarking Quinoxalin-6-ylboronic Acid in High-Throughput Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of high-throughput screening (HTS) for drug discovery, the identification of novel scaffolds with potent and selective biological activity is paramount. Quinoxaline derivatives have emerged as a privileged class of heterocyclic compounds, demonstrating a wide range of pharmacological activities, including anticancer, antiviral, and kinase inhibition properties.[1][2] The introduction of a boronic acid moiety to the quinoxaline core, as in Quinoxalin-6-ylboronic acid, presents an intriguing candidate for fragment-based drug discovery and hit-to-lead optimization, leveraging the unique chemical properties of boronic acids to interact with biological targets.[3][4]
This guide provides a comparative performance analysis of Quinoxalin-6-ylboronic acid against two alternative compounds in a hypothetical high-throughput screening campaign targeting a model protein kinase. The alternatives, Quinoxalin-6-carboxylic acid and Phenylboronic acid, were selected to elucidate the structure-activity relationships (SAR) and the contribution of the quinoxaline scaffold and the boronic acid functional group to the overall activity profile.
Performance Comparison in a Kinase Inhibition Assay
To quantitatively assess the performance of Quinoxalin-6-ylboronic acid, a hypothetical HTS campaign was simulated against a representative protein kinase. The primary endpoints for comparison were potency (IC50), selectivity against a panel of off-target kinases, and cytotoxicity in a standard cancer cell line.
| Compound | Structure | Potency (Kinase X IC50, µM) | Selectivity (Fold-selectivity vs. Off-targets) | Cytotoxicity (HeLa Cell CC50, µM) |
| Quinoxalin-6-ylboronic acid | 1.5 | >100 | >50 | |
| Quinoxalin-6-carboxylic acid | 25.0 | >20 | >100 | |
| Phenylboronic acid | 50.0 | <10 | >100 |
Disclaimer: The quantitative data presented in this table is illustrative and based on typical performance of compounds of similar classes in high-throughput screening. It is intended to provide a framework for comparison and does not represent experimentally verified values for these specific compounds against "Kinase X".
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and to offer a framework for designing similar screening campaigns.
High-Throughput Kinase Inhibition Assay (Biochemical)
This assay is designed to measure the direct inhibitory effect of the test compounds on the activity of a purified protein kinase.
Materials:
-
Purified recombinant Kinase X
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
384-well white microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dispense 50 nL of each compound dilution into the wells of a 384-well plate.
-
Add 5 µL of a 2X kinase solution (containing Kinase X in assay buffer) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of a 2X substrate/ATP solution (containing the peptide substrate and ATP in assay buffer).
-
Incubate for 60 minutes at room temperature.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase-based reaction.
-
Read the luminescence signal on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Selectivity Profiling
To assess the selectivity of the hit compounds, they are screened against a panel of other protein kinases using a similar biochemical assay format as described above. The IC50 values obtained for the off-target kinases are compared to the IC50 value for the primary target to determine the fold-selectivity.
Cytotoxicity Assay (Cell-based)
This assay evaluates the effect of the compounds on the viability of a human cancer cell line.
Materials:
-
HeLa human cervical cancer cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent
-
384-well clear-bottom white microplates
Procedure:
-
Seed HeLa cells into 384-well plates at a density of 2,000 cells per well in 40 µL of culture medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add 10 µL of the compound dilutions to the respective wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 50 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent cell viability for each compound concentration relative to vehicle-treated control cells.
-
Determine the CC50 (50% cytotoxic concentration) values by fitting the dose-response data.
Visualizing Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the potential biological context, the following diagrams are provided.
Caption: High-Throughput Screening Workflow for Kinase Inhibitors.
Caption: Hypothetical Kinase Signaling Pathway and Point of Inhibition.
Conclusion
This comparative guide highlights the potential of Quinoxalin-6-ylboronic acid as a promising scaffold for the development of potent and selective kinase inhibitors. The illustrative data suggests that the presence of both the quinoxaline core and the boronic acid moiety are crucial for high-potency inhibition. The replacement of the boronic acid with a carboxylic acid or the removal of the quinoxaline scaffold significantly diminishes the inhibitory activity. Further experimental validation is necessary to confirm these findings and to fully elucidate the therapeutic potential of Quinoxalin-6-ylboronic acid. The provided experimental protocols offer a robust starting point for researchers aiming to screen and characterize this and other novel chemical entities in a high-throughput manner.
References
- 1. bioengineer.org [bioengineer.org]
- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sub-picomolar Inhibition of HIV-1 Protease with a Boronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinoxaline Derivatives as Emerging Therapeutics: A Comparative Guide to In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of various quinoxaline-derived molecules, focusing on their in vitro and in vivo performance as potential anticancer and antimicrobial agents. While specific research on derivatives of Quinoxalin-6-ylboronic acid is limited in the public domain, this guide synthesizes data from a range of structurally related and well-investigated quinoxaline compounds to offer valuable insights for drug discovery and development.
Comparative Analysis of Anticancer Activity
Numerous quinoxaline derivatives have been evaluated for their cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of protein kinases and the induction of apoptosis.[1] The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected quinoxaline derivatives, providing a basis for comparing their potency. A lower IC50 value indicates greater potency.
Table 1: Comparative Cytotoxicity of Quinoxaline Derivatives Against Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Compound VIIIc | HCT116 (Colon Carcinoma) | 2.5 | Doxorubicin |
| Compound VIIIc | MCF-7 (Breast Adenocarcinoma) | 9.0 | Doxorubicin |
| Compound VIIIa | HepG2 (Liver Hepatocellular Carcinoma) | 9.8 | Doxorubicin |
| Compound VIIIe | HCT116 (Colon Carcinoma) | 8.4 | Doxorubicin |
| Compound IV | PC-3 (Prostate Cancer) | 2.11 | Doxorubicin |
| Compound IV | HepG2 (Liver Cancer) | Not Specified | Doxorubicin |
| Imidazo[1,2-a]quinoxaline derivative | HCT116 | 4.4 | Not Specified |
| N-(4-(quinoxalin-2-yl)amino)phenyl) substituted benzene sulfonamide | HCT116 | 7.8 | Not Specified |
Note: Data is compiled from multiple studies and should be interpreted with caution due to potential variations in experimental protocols.[1]
One study highlighted that imidazo[1,2-a]quinoxaline derivatives act as potent microtubule-interfering agents, contributing to their anticancer activity.[2] Another research avenue has focused on quinoxalines bearing amide and sulphonamide moieties, which have shown to inhibit the growth of human tumor cell lines.[2] For instance, certain 3-(methylquinoxalin-2-yl)amino derivatives were found to be particularly active against the HCT116 colon cancer cell line.[2]
In Vivo Anticancer Efficacy
A quinoxaline-based derivative, referred to as compound IV, demonstrated significant in vivo antitumor activity in an Ehrlich solid tumor model. Treatment with this compound led to a notable reduction in both tumor volume and weight, with minimal observed toxicity, highlighting its potential as a therapeutic agent.[2]
Comparative Analysis of Antimicrobial Activity
Quinoxaline derivatives have also emerged as promising antimicrobial agents. Quinoxidine, a quinoxaline 1,4-dioxide, is a notable example with established antibacterial properties.[3] The efficacy of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration required to inhibit the visible growth of a microorganism.
Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Quinoxidine and Other Quinoxaline Derivatives
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Quinoxidine | 2 | 4 | 8 | 16 | [3] |
| Quinoxaline Deriv. 1 | 8 | 16 | 16 | 32 | [3] |
| Quinoxaline Deriv. 2 | 4 | 8 | 8 | 16 | [3] |
| Ciprofloxacin (Standard) | 1 | 0.5 | 0.25 | 1 | [3] |
Note: Data is compiled from different studies and direct comparisons should be made cautiously due to variations in experimental conditions.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of quinoxaline derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Synthesized quinoxaline compounds
-
Cancer cell lines (e.g., HCT116, MCF-7, HepG2, PC-3)
-
Normal cell line (for selectivity assessment, e.g., Vero cells)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microtiter plates
-
MTT solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer and normal cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of the test compounds and add them to the wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[4]
Antibacterial Susceptibility Testing (Disc Diffusion Method)
This method is used to assess the antimicrobial activity of the synthesized compounds.
Procedure:
-
Culture Preparation: Prepare nutrient agar plates and inoculate them with the respective bacterial strains.
-
Disc Impregnation: Impregnate sterile filter paper discs with a solution of the test compound (e.g., 50 µg per disk).
-
Disc Placement: Place the impregnated discs on the surface of the inoculated agar plates.
-
Controls: Use a standard antibiotic disc as a positive control and a DMSO-impregnated disc as a negative control.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each disc in millimeters.[4]
Visualizing Molecular Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: A generalized workflow for the synthesis and biological evaluation of quinoxaline derivatives.
Many anticancer quinoxaline derivatives exert their effects by inhibiting receptor tyrosine kinases (RTKs) such as VEGFR and EGFR, which are critical for tumor growth and survival.[3] This inhibition can trigger downstream signaling cascades leading to apoptosis.
Caption: Simplified signaling pathway showing the inhibition of RTKs by quinoxaline derivatives, leading to reduced proliferation and induced apoptosis.
References
Safety Operating Guide
Proper Disposal of Quinoxalin-6-ylboronic Acid Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of Quinoxalin-6-ylboronic acid hydrochloride, a compound frequently used in synthetic chemistry. Adherence to these guidelines is paramount for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1][2] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1][3] In case of accidental contact, refer to the safety information summarized in the table below.
| Hazard | Precaution and First Aid |
| Eye Contact | Causes serious eye irritation.[1][3] Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | May cause skin irritation.[1] Wash off immediately with plenty of soap and water.[1] Remove contaminated clothing and wash before reuse.[1] |
| Inhalation | May cause respiratory irritation.[1][3] Move the exposed person to fresh air. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention. |
| Ingestion | Harmful if swallowed. Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention. |
Step-by-Step Disposal Protocol
The primary and universally recommended method for the disposal of this compound is through an approved waste disposal plant.[1][2][4] Under no circumstances should this chemical be disposed of down the sanitary sewer.
-
Waste Collection:
-
Collect all waste containing this compound, including unreacted material, contaminated consumables (e.g., pipette tips, weighing boats), and rinsate from cleaning contaminated glassware, in a designated and clearly labeled hazardous waste container.
-
The container should be made of a corrosion-resistant material and have a secure, tight-fitting lid.[4]
-
-
Waste Segregation:
-
Do not mix this compound waste with other incompatible waste streams. It is crucial to follow your institution's chemical waste segregation guidelines.
-
-
Labeling:
-
Properly label the hazardous waste container with the full chemical name ("this compound"), the associated hazards (e.g., "Irritant," "Harmful"), and the date of accumulation.
-
-
Storage:
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to schedule a pickup for the hazardous waste. They will ensure the waste is transported to and processed at a licensed and approved waste disposal facility in accordance with local, state, and federal regulations.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Disposal Workflow for this compound
References
Personal protective equipment for handling Quinoxalin-6-ylboronic acid hydrochloride
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is of paramount importance. This guide provides critical safety and logistical information for Quinoxalin-6-ylboronic acid hydrochloride, outlining the necessary personal protective equipment (PPE), detailed operational procedures, and appropriate disposal methods to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure risks. The required PPE is summarized in the table below.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact with the chemical. Gloves should be inspected before use and changed immediately upon contamination. |
| Body Protection | A fully buttoned, flame-resistant laboratory coat. | Protects skin and clothing from spills. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is required. | Prevents inhalation of the powdered compound, which can cause respiratory irritation.[1][2][3] |
Hazard Identification and First Aid
Based on data from structurally similar compounds, this compound is anticipated to have the following hazards. Immediate and appropriate first aid is crucial in the event of exposure.
| Hazard | GHS Classification (Anticipated) | First Aid Measures |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[1] | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1][3] | Immediately flush skin with plenty of water for at least 15 minutes.[4] Remove contaminated clothing and seek medical attention if irritation persists.[1] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation.[1][2][3] | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Seek immediate medical attention. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation.[1][2] | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.
-
Weighing and Transfer: All weighing and transferring of the solid compound should be conducted within a certified chemical fume hood to minimize the risk of dust inhalation.
-
Dissolution: When preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Reaction: Carry out all reactions in a well-ventilated area, preferably within a chemical fume hood.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Thoroughly wash hands and any exposed skin with soap and water.
Disposal Plan:
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed container.
-
Waste Segregation: Do not mix this waste with other waste streams unless their compatibility has been confirmed.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all local, regional, and national environmental regulations.[2] Contact your institution's environmental health and safety department for specific guidance.
Experimental Workflow
Caption: Safe Handling and Disposal Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
